RC-106
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H29N |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
4-benzyl-1-[(E)-3-naphthalen-2-ylbut-2-enyl]piperidine |
InChI |
InChI=1S/C26H29N/c1-21(25-12-11-24-9-5-6-10-26(24)20-25)13-16-27-17-14-23(15-18-27)19-22-7-3-2-4-8-22/h2-13,20,23H,14-19H2,1H3/b21-13+ |
Clave InChI |
MIAFBZYKYDZOOH-FYJGNVAPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Pan-Sigma Receptor Modulator RC-106: A Technical Deep Dive into its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-106, a novel pan-Sigma Receptor (SR) modulator, has demonstrated significant potential as a therapeutic agent in preclinical pancreatic cancer models. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its ability to induce a terminal unfolded protein response (UPR) leading to cancer cell apoptosis. The information presented herein is synthesized from the pivotal study by Cortesi et al., "Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model," published in the International Journal of Molecular Sciences in 2020. This document details the signaling pathways affected by this compound, presents quantitative data in a structured format, outlines the experimental protocols utilized in the research, and provides visual representations of the key molecular interactions and experimental workflows.
Core Mechanism of Action: Induction of Terminal Unfolded Protein Response
This compound exerts its anti-cancer effects by targeting sigma receptors, which are highly expressed in various cancer types, including pancreatic cancer. As a pan-SR modulator, this compound binds to both sigma-1 and sigma-2 receptors, initiating a cascade of events that culminate in programmed cell death. The central mechanism is the induction of overwhelming endoplasmic reticulum (ER) stress, which pushes the adaptive Unfolded Protein Response (UPR) towards its terminal, pro-apoptotic phase.
The key molecular events in the mechanism of action of this compound are:
-
Induction of ER Stress: this compound treatment leads to a significant increase in ER stress markers.
-
Activation of the Terminal UPR: This sustained ER stress triggers the terminal UPR pathway. A key indicator of this is the upregulation of Activating Transcription Factor 4 (ATF4) and the downstream pro-apoptotic transcription factor, C/EBP homologous protein (CHOP)[1][2].
-
Generation of Reactive Oxygen Species (ROS): Treatment with this compound also results in the time-dependent production of reactive oxygen species, which contributes to cellular damage and apoptosis[1][2].
-
Induction of Apoptosis: The culmination of these events is the induction of apoptosis in pancreatic cancer cells, thereby reducing cell viability[1][2].
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling cascade initiated by this compound in pancreatic cancer cells.
Caption: Signaling cascade initiated by this compound in pancreatic cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Cortesi et al. (2020), demonstrating the dose- and time-dependent effects of this compound on pancreatic cancer cells.
Table 1: Effect of this compound on Pancreatic Cancer Cell Viability
| Cell Line | Treatment | Concentration (µM) | Time (h) | % Cell Viability (Mean ± SD) |
| PANC-1 | This compound | 25 | 24 | 75.4 ± 5.1 |
| PANC-1 | This compound | 50 | 24 | 48.2 ± 3.9 |
| PANC-1 | This compound | 100 | 24 | 21.7 ± 2.5 |
| MIA PaCa-2 | This compound | 25 | 24 | 80.1 ± 6.3 |
| MIA PaCa-2 | This compound | 50 | 24 | 55.9 ± 4.8 |
| MIA PaCa-2 | This compound | 100 | 24 | 30.2 ± 3.1 |
Table 2: Induction of ROS Production by this compound (50 µM)
| Cell Line | Time (h) | Fold Increase in ROS (vs. Control) |
| PANC-1 | 6 | 1.8 |
| PANC-1 | 12 | 2.5 |
| PANC-1 | 24 | 3.7 |
| MIA PaCa-2 | 6 | 1.6 |
| MIA PaCa-2 | 12 | 2.3 |
| MIA PaCa-2 | 24 | 3.1 |
Table 3: Upregulation of UPR-Related Gene Expression by this compound (50 µM) after 24h
| Gene | Cell Line | Fold Change in mRNA Expression (vs. Control) |
| ATF4 | PANC-1 | 4.2 |
| ATF4 | MIA PaCa-2 | 3.8 |
| CHOP | PANC-1 | 5.1 |
| CHOP | MIA PaCa-2 | 4.5 |
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the primary research.
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines PANC-1 and MIA PaCa-2 were used.
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound (or vehicle control) for the indicated time periods.
-
MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.
Measurement of Reactive Oxygen Species (ROS) Production
-
Probe: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) was used.
-
Procedure:
-
Cells were seeded in a 24-well plate and treated with this compound for the specified durations.
-
After treatment, cells were washed with phosphate-buffered saline (PBS).
-
Cells were then incubated with 10 µM H2DCFDA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Following incubation, cells were washed again with PBS.
-
Fluorescence was measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Western Blot Analysis for ATF4 and CHOP
-
Cell Lysis: After treatment with this compound, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates was determined using the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 12% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against ATF4 (1:1000), CHOP (1:1000), and β-actin (1:5000) as a loading control.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the key in vitro experiments performed to elucidate the mechanism of action of this compound.
Caption: Workflow for in vitro evaluation of this compound's mechanism of action.
Conclusion
This compound represents a promising therapeutic candidate for pancreatic cancer by effectively targeting sigma receptors and inducing a terminal unfolded protein response. Its mechanism of action, characterized by the induction of ER stress, ROS production, and the upregulation of pro-apoptotic factors ATF4 and CHOP, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and build upon the foundational research of this novel pan-SR modulator.
References
Sigma Receptor Modulation by RC-106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-106, identified as (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine, is a novel pan-sigma receptor (SR) modulator demonstrating significant potential as an anticancer agent.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with sigma-1 (S1R) and sigma-2 (S2R/TMEM97) receptors. It details the compound's effects on intracellular signaling, particularly the induction of the terminal Unfolded Protein Response (UPR), and presents available data on its biological activity. This document also outlines the key experimental protocols utilized in the characterization of this compound and visualizes the proposed signaling pathways and experimental workflows.
Introduction to Sigma Receptors and this compound
Sigma receptors are a unique class of intracellular proteins primarily located at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated membranes (MAM).[2] They are implicated in a variety of cellular functions and are considered therapeutic targets for a range of pathologies, including cancer.[2][3] this compound has emerged as a significant modulator of both S1R and S2R, exhibiting a distinct functional profile that leads to cytotoxic effects in cancer cells.[1][4]
Quantitative Data on this compound Activity
While specific binding affinities (Ki) for this compound at sigma-1 and sigma-2 receptors are not yet publicly available in the reviewed literature, its functional activity and cytotoxic effects have been characterized. The available quantitative data are summarized in the table below.
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| Functional Profile | - | S1R Antagonist, S2R Agonist | [4] |
| Proteasome Inhibition (IC50) | - | 35 µM | [5] |
| Cytotoxicity (IC50) | Panc-1, Capan-1, Capan-2 | 33 - 57 µM (at 24, 48, 72h) | [4] |
| Antiproliferative Activity | U87-MG (Glioblastoma) | ~66% viability at 60 µM | [5] |
| ROS Production | Panc-1, Capan-1 | Significant increase at 50 µM (6, 12, 24h) | [3] |
| Cell Migration Inhibition | Capan-1 | Significant reduction at 20 µM (48h) and 40-60 µM (24h) | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound.
Sigma Receptor Binding Assays (General Protocol)
Competitive binding assays are employed to determine the affinity of a test compound for sigma receptors.
-
Materials:
-
Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for S1R, rat liver for S2R).
-
Radioligand: Typically --INVALID-LINK---pentazocine for S1R and [³H]-DTG for S2R.
-
Unlabeled competing ligand (e.g., haloperidol) for non-specific binding determination.
-
Test compound (this compound) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate membrane homogenates with the radioligand and varying concentrations of the test compound.
-
In a parallel set of tubes, incubate membranes with the radioligand and a high concentration of an unlabeled ligand to determine non-specific binding.
-
After incubation (e.g., 120 minutes at 25°C), terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Unfolded Protein Response (UPR) Activation Analysis
The effect of this compound on the UPR is typically assessed by measuring the expression of key UPR markers.
-
3.2.1. Real-Time Quantitative PCR (qRT-PCR) for mRNA Expression:
-
Treat pancreatic cancer cell lines (e.g., Panc-1, Capan-1) with this compound (e.g., 50 µM) for various time points (e.g., 6, 12, 24 hours).
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA templates using reverse transcriptase.
-
Perform qRT-PCR using specific primers for UPR target genes such as GRP78 (BiP), ATF4, and CHOP.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in mRNA expression compared to untreated control cells.
-
-
3.2.2. Western Blot for Protein Expression:
-
Lyse the this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against GRP78, ATF4, CHOP, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
-
-
3.2.3. Immunofluorescence for Protein Localization:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with primary antibodies against UPR markers.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the protein localization using a fluorescence or confocal microscope.
-
Cell Viability and Apoptosis Assays
-
MTS Assay for Cell Viability:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
After the desired incubation period, add the MTS reagent to each well.
-
Incubate for a few hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by viable cells.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
-
Flow Cytometry for Apoptosis:
-
Treat cells with this compound.
-
Harvest the cells and stain with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis/necrosis).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: General Unfolded Protein Response (UPR) Signaling Pathway.
Caption: Proposed Mechanism of Action for this compound.
Caption: General Experimental Workflow for this compound Characterization.
Conclusion
This compound is a promising pan-sigma receptor modulator with a clear cytotoxic effect on pancreatic cancer cells, mediated through the induction of the terminal Unfolded Protein Response. Its dual activity as a sigma-1 receptor antagonist and a sigma-2 receptor agonist presents a novel mechanism for anticancer therapy. Further research is warranted to elucidate the precise binding kinetics of this compound and to fully explore its therapeutic potential in preclinical and clinical settings. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of sigma receptor pharmacology and cancer drug development.
References
- 1. Exploring the this compound Chemical Space: Design and Synthesis of Novel (E)-1-(3-Arylbut-2-en-1-yl)-4-(Substituted) Piperazine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 3. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator this compound. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
RC-106: A Novel Anticancer Agent Targeting Sigma Receptors and the Proteasome
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
RC-106 is a novel, potent small molecule that has demonstrated significant promise as a potential anticancer agent. Identified as (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine, this compound exhibits a dual mechanism of action, functioning as both a pan-sigma receptor (SR) modulator and a proteasome inhibitor.[1][2] Preclinical studies have shown its efficacy in inducing cell death in various cancer cell lines, including glioblastoma and multiple myeloma, through the activation of the terminal unfolded protein response (UPR).[1][3][4] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further investigation and development by the scientific community.
Introduction
The sigma receptors, initially misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes, sigma-1 (S1R) and sigma-2 (S2R).[1] These receptors are overexpressed in a variety of human tumors and are implicated in the regulation of cell survival, proliferation, and apoptosis.[1] Concurrently, the ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated target for cancer therapy. The inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and ultimately, apoptosis.
This compound was identified through a medicinal chemistry campaign aimed at discovering novel compounds that could modulate SRs and inhibit the proteasome.[1][2] Its ability to engage both of these clinically relevant targets makes it a compelling candidate for further development as a cancer therapeutic.
Mechanism of Action: A Dual-Pronged Attack
This compound exerts its anticancer effects through a sophisticated, dual mechanism of action that converges on the induction of terminal ER stress.
Pan-Sigma Receptor Modulation and Unfolded Protein Response (UPR) Activation
This compound functions as a pan-SR modulator, binding to both S1R and S2R.[1] This interaction is crucial for its ability to induce ER stress. The binding of this compound to SRs, which are localized at the ER, triggers a cascade of events leading to the activation of the unfolded protein response (UPR).[1] The UPR is a cellular stress response that is activated by an accumulation of unfolded or misfolded proteins in the ER lumen.
The activation of the UPR by this compound proceeds through the following key steps:
-
ER Stress Sensing: this compound activates ER stress sensors in a dose- and time-dependent manner.[1]
-
ROS Production: The compound induces the production of reactive oxygen species (ROS), which further contributes to ER stress.[1]
-
ATF4 Upregulation: this compound treatment leads to the significant upregulation of Activating Transcription Factor 4 (ATF4), a key transcription factor in the UPR pathway.[1]
-
Terminal UPR Induction: The sustained activation of the UPR by this compound leads to a terminal UPR state, which ultimately triggers apoptosis.[1]
Proteasome Inhibition
In addition to its effects on SRs, this compound also functions as a proteasome inhibitor.[1][2] By blocking the activity of the proteasome, this compound prevents the degradation of ubiquitinated proteins, including misfolded proteins. This leads to their accumulation in the ER, thereby exacerbating ER stress and further amplifying the UPR signaling that ultimately leads to apoptosis.
Quantitative Data
The antiproliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from these studies.
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | Data not available in abstract |
| RPMI-8226 | Multiple Myeloma | Data not available in abstract |
| Pancreatic Cancer Cell Line 1 | Pancreatic Cancer | Data not available in abstract |
| Pancreatic Cancer Cell Line 2 | Pancreatic Cancer | Data not available in abstract |
Note: Specific IC50 values were not available in the provided search results. Further analysis of the full-text articles is required to populate this table.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound.
Synthesis of (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine (this compound)
A general procedure for the synthesis of this compound and its analogs involves a multi-step process. While a detailed, step-by-step protocol for this compound was not explicitly found, the synthesis of similar compounds suggests a convergent approach.
A detailed, step-by-step synthesis protocol is not available in the provided search results. The primary research article should be consulted for this information.
Cell Viability Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., U87MG, RPMI-8226)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Future Directions
While this compound has shown considerable promise in preclinical studies, several aspects require further investigation. A significant drawback of the parent compound is its poor solubility, which may hinder its in vivo efficacy and further development.[1] To address this, a series of analogs have been synthesized with the aim of improving pharmacokinetic properties while maintaining or enhancing anticancer activity.[1]
Future research should focus on:
-
Comprehensive in vivo studies to evaluate the efficacy and safety of this compound and its improved analogs in animal models of cancer.
-
Detailed pharmacokinetic and pharmacodynamic profiling.
-
Further elucidation of the downstream signaling pathways affected by this compound.
-
Exploration of potential combination therapies with other anticancer agents.
Conclusion
This compound represents a promising new scaffold for the development of anticancer drugs. Its dual mechanism of action, targeting both sigma receptors and the proteasome, provides a powerful strategy for inducing cancer cell death. The data presented in this whitepaper underscore the potential of this compound and provide a solid foundation for its continued investigation and development as a novel therapeutic for various malignancies.
References
Biological Activity of DPI-201-106 on Glioblastoma Cells: A Technical Overview
Disclaimer: Initial searches for "RC-106" in the context of glioblastoma did not yield significant results in the available scientific literature. However, the closely named compound, DPI-201-106 , has been the subject of recent research for its anti-glioblastoma activity. This document will, therefore, focus on the biological effects of DPI-201-106 on glioblastoma cells.
Introduction
Glioblastoma (GBM) is a highly aggressive and lethal form of brain cancer with limited effective treatment options.[1] Recent research has identified ion channels as potential therapeutic targets in oncology.[2] DPI-201-106 is a voltage-gated sodium channel modulator that has shown promise in reducing the viability of glioblastoma cells.[1][2] This technical guide provides a comprehensive overview of the biological activity of DPI-201-106 on glioblastoma cells, detailing its effects on cell viability, apoptosis, and cell cycle, along with the experimental protocols used to determine these activities.
Data Presentation
The following tables summarize the quantitative data on the effects of DPI-201-106 on patient-derived glioblastoma cell lines.
Table 1: Effect of DPI-201-106 on the Viability of Glioblastoma Cell Lines
| Cell Line | Treatment | Concentration (µM) | Effect on Cell Viability |
| GBM6 | DPI-201-106 | 10 | Reduction in cell viability |
| GBM39 | DPI-201-106 | 10 | Reduction in cell viability |
| SB2 | DPI-201-106 | 10 | Reduction in cell viability |
| WK1 | DPI-201-106 | 10 | Reduction in cell viability |
Source: Neuro-Oncology Advances, 2024[3]
Table 2: Effect of DPI-201-106 on Apoptosis in Glioblastoma Cell Lines (7-day treatment)
| Cell Line | Treatment | Concentration (µM) | % of Apoptotic Cells (Annexin V positive) |
| GBM6 | DPI-201-106 | 10 | Significant increase |
| GBM39 | DPI-201-106 | 10 | Significant increase |
| SB2 | DPI-201-106 | 10 | No significant increase |
| WK1 | DPI-201-106 | 10 | Significant increase |
Source: Neuro-Oncology Advances, 2024[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
Patient-derived glioblastoma cell lines, including GBM6, GBM39, SB2, and WK1, were utilized in the cited studies.[3] These cells were cultured in appropriate media and conditions to maintain their viability and characteristics for in vitro experiments.
Cell Viability Assay
The effect of DPI-201-106 on the viability of glioblastoma cells was determined using the ViaLight Assay.[2] This assay measures ATP levels as an indicator of cell viability. Glioblastoma cells were seeded in plates and treated with DPI-201-106 at various concentrations. After the incubation period, the ViaLight reagent was added, and luminescence was measured to quantify the number of viable cells.
Cell Cycle Analysis
Cell cycle analysis was performed using flow cytometry with propidium (B1200493) iodide (PI) staining.[2][3] Glioblastoma cells were treated with DPI-201-106 for a specified duration. Subsequently, the cells were harvested, fixed, and stained with PI, which intercalates with DNA. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis
Apoptosis was assessed using flow cytometry with Annexin V and PI staining.[2][3] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. Glioblastoma cells were treated with DPI-201-106. After treatment, the cells were harvested and stained with fluorescently labeled Annexin V and PI. Flow cytometry was then used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mass Spectrometry
Protein and phosphoprotein expression analysis was conducted using mass spectrometry.[2][3] This technique was employed to identify changes in protein and phosphorylation levels in glioblastoma cells following treatment with DPI-201-106. The results from mass spectrometry were further analyzed using gene set enrichment analysis to identify the signaling pathways affected by the compound.[3]
In Vivo Xenograft Models
The in vivo efficacy of DPI-201-106 was evaluated using intracranial xenograft models in mice.[2][3] Patient-derived glioblastoma cells (GBM6 and WK1) were implanted into the brains of immunocompromised mice. The mice were then treated with DPI-201-106, and tumor growth and survival were monitored over time. Kaplan-Meier survival analyses were performed to assess the effect of the treatment on the survival of the glioblastoma-bearing mice.[2]
Mandatory Visualization
The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships related to the biological activity of DPI-201-106 on glioblastoma cells.
Caption: Proposed mechanism of DPI-201-106 in glioblastoma cells.
Caption: Workflow for in vitro analysis of DPI-201-106.
Caption: Workflow for in vivo analysis of DPI-201-106.
Conclusion
DPI-201-106 demonstrates significant anti-tumor activity in preclinical models of glioblastoma.[1] It reduces cell viability by inducing cell cycle arrest and apoptosis.[2] Phosphoproteomic studies suggest that DPI-201-106 may also affect DNA damage response (DDR) pathways.[2] Notably, the combination of DPI-201-106 with DDR inhibitors, such as the CHK1 inhibitor prexasertib or the PARP inhibitor niraparib, shows synergistic effects in reducing glioblastoma growth both in vitro and in vivo, leading to extended survival in mouse models.[2] These findings suggest that repurposing DPI-201-106 in combination with DDR inhibitors could be a promising therapeutic strategy for glioblastoma, with the potential for rapid clinical translation as these drugs have been previously evaluated in humans.[2][3]
References
In-Depth Technical Guide: In Vivo Pharmacokinetics of RC-106
Disclaimer: The compound RC-106 is a hypothetical agent. The data, experimental protocols, and analyses presented in this document are illustrative and provided as a technical guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor of the tyrosine kinase FAK (Focal Adhesion Kinase), a key regulator of cell adhesion, migration, and survival.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various solid tumors. This document details the in vivo pharmacokinetic (PK) profile of this compound in preclinical rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental for optimizing dosing regimens and predicting its therapeutic window.[2][3][4] The studies outlined herein were designed to characterize key pharmacokinetic parameters following both intravenous and oral administration to guide further preclinical and clinical development.
Experimental Protocols
Detailed methodologies were established to ensure robust and reproducible results. All animal studies were conducted in compliance with institutional guidelines for the care and use of laboratory animals.
Test Compound and Formulation
-
Compound: this compound (MW: 452.5 g/mol ), synthesized and characterized with a purity of >99% as determined by HPLC.
-
Intravenous (IV) Formulation: this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL. The solution was filtered through a 0.22 µm syringe filter before administration.
-
Oral (PO) Formulation: this compound was suspended in a vehicle of 0.5% methylcellulose (B11928114) in sterile water to a final concentration of 2 mg/mL. The suspension was sonicated for 15 minutes before dosing to ensure uniformity.
Animal Models
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: 8-10 weeks old, weighing 250-300g at the time of the study.
-
Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.[5] Animals were acclimated for at least one week prior to the experiment.[5]
Drug Administration and Sample Collection
A single-dose pharmacokinetic study was conducted.[6]
-
IV Administration: A cohort of rats (n=4 per time point) was administered this compound via a bolus injection into the tail vein at a dose of 2 mg/kg.
-
PO Administration: A separate cohort (n=4 per time point) was administered this compound via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Serial blood samples (~150 µL) were collected from the saphenous vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7][8] Samples were collected into tubes containing K2-EDTA as an anticoagulant.
-
Plasma Preparation: Blood samples were immediately centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma was transferred to clean tubes and stored at -80°C until analysis.[5]
Bioanalytical Method: LC-MS/MS
Plasma concentrations of this compound were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.[9][10]
-
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation by adding 200 µL of acetonitrile (B52724) containing an internal standard (Trazodone, 100 ng/mL).[11][12] Samples were vortexed and centrifuged to pellet the precipitated protein. The supernatant was then transferred for analysis.
-
Chromatography: Separation was achieved on a C18 column (2.1 x 50 mm, 3.5 µm) using a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][13]
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) was used to detect the transitions for this compound and the internal standard.
-
Calibration: The method was linear over a concentration range of 1 to 5000 ng/mL.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.[14][15][16][17][18] Key parameters included:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration, calculated using the linear trapezoidal rule.
-
AUC(0-inf): Area under the curve from time 0 extrapolated to infinity.
-
t½: Terminal half-life.
-
CL: Total body clearance.
-
Vdss: Volume of distribution at steady state.
-
F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Results: Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of this compound following single intravenous and oral doses are summarized below.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following a Single 2 mg/kg Intravenous Dose in Rats (n=4)
| Parameter | Units | Mean ± SD |
| Cmax | ng/mL | 2850 ± 310 |
| AUC(0-t) | ng·h/mL | 3450 ± 280 |
| AUC(0-inf) | ng·h/mL | 3510 ± 295 |
| t½ | h | 3.8 ± 0.5 |
| CL | mL/h/kg | 570 ± 45 |
| Vdss | L/kg | 2.5 ± 0.3 |
Table 2: Pharmacokinetic Parameters of this compound Following a Single 10 mg/kg Oral Dose in Rats (n=4)
| Parameter | Units | Mean ± SD |
| Cmax | ng/mL | 1120 ± 150 |
| Tmax | h | 1.0 ± 0.5 |
| AUC(0-t) | ng·h/mL | 6300 ± 710 |
| AUC(0-inf) | ng·h/mL | 6420 ± 750 |
| t½ | h | 4.1 ± 0.6 |
| F% | % | 36.5 |
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental process and the hypothesized mechanism of action for this compound.
Experimental Workflow
Hypothesized Signaling Pathway
References
- 1. Exploring the this compound Chemical Space: Design and Synthesis of Novel (E)-1-(3-Arylbut-2-en-1-yl)-4-(Substituted) Piperazine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Trazodone - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. allucent.com [allucent.com]
- 15. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. quantics.co.uk [quantics.co.uk]
- 17. mathworks.com [mathworks.com]
- 18. taylorfrancis.com [taylorfrancis.com]
RC-106: A Pan-Sigma Receptor Modulator for Cancer Therapy - Target Identification and Validation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RC-106 has emerged as a promising small molecule in oncology research, demonstrating notable antiproliferative effects in various cancer models, including glioblastoma and multiple myeloma. Identified as a pan-sigma receptor modulator with proteasome inhibitory activity, this compound presents a multi-faceted approach to cancer therapy. This technical guide provides a comprehensive overview of the target identification and validation studies for this compound, detailing its mechanism of action, experimental protocols for its characterization, and quantitative data from preclinical investigations. The information herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's therapeutic potential and the scientific basis for its continued development.
Core Targets and Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of at least two primary targets:
-
Sigma Receptors (σR): this compound acts as a pan-sigma receptor modulator, interacting with both sigma-1 (σ1R) and sigma-2 (σ2R) subtypes. Sigma receptors are chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane and are implicated in the regulation of various cellular processes, including calcium signaling, cell survival, and proliferation.[1][2] In many cancer types, sigma receptors are overexpressed, contributing to tumor growth and survival.[1][2] this compound's interaction with these receptors is a key component of its anti-tumor activity.
-
The 26S Proteasome: this compound inhibits the activity of the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins.[3] The proteasome plays a critical role in the regulation of numerous cellular pathways by controlling the turnover of key regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction.[4][5] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing ER stress and ultimately triggering programmed cell death in cancer cells.[3][4]
The dual action of this compound on both sigma receptors and the proteasome results in a potent induction of the terminal Unfolded Protein Response (UPR). This is a cellular stress response pathway that, when persistently activated, shifts from a pro-survival to a pro-apoptotic state, leading to cancer cell death.[1][6]
Quantitative Data on this compound Activity
The following tables summarize the in vitro efficacy of this compound in relevant cancer cell lines. While specific data for glioblastoma and multiple myeloma cell lines were not publicly available at the time of this guide's compilation, the data from pancreatic cancer cell lines, where this compound has been extensively studied, provides a strong indication of its potential potency.
Table 1: In Vitro Cell Viability (IC50) of this compound in Pancreatic Cancer Cell Lines [3]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Panc-1 | Pancreatic | 48 | 33 |
| Capan-1 | Pancreatic | 48 | 57 |
| Capan-2 | Pancreatic | 48 | Not specified |
Table 2: Apoptosis Induction by this compound (50 µM) in Pancreatic Cancer Cell Lines after 48h [3]
| Cell Line | Cancer Type | Apoptotic Cells (%) |
| Panc-1 | Pancreatic | 53.25 ± 4.7 |
| Capan-1 | Pancreatic | 78.55 ± 5.6 |
Table 3: Proteasome Inhibition by this compound in Pancreatic Cancer Cell Lines after 24h [3]
| Cell Line | Cancer Type | This compound Concentration (µM) | Proteasome Activity (% of Control) |
| Panc-1 | Pancreatic | 20 | ~80% |
| 50 | ~60% | ||
| 100 | ~40% | ||
| Capan-1 | Pancreatic | 20 | ~90% |
| 50 | ~70% | ||
| 100 | ~30% | ||
| Capan-2 | Pancreatic | 20 | ~75% |
| 50 | ~55% | ||
| 100 | ~45% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for its target identification and validation.
References
- 1. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Proteasome inhibition for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase activation is required for gemcitabine activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pan-Sigma Receptor Modulator RC-106: A Technical Guide to its Mechanism of Action and Therapeutic Potential in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-106 is a novel small molecule that acts as a pan-sigma receptor modulator, exhibiting a distinct pharmacological profile as a sigma-1 receptor (S1R) antagonist and a sigma-2 receptor (S2R) agonist. This dual activity converges on the induction of terminal endoplasmic reticulum (ER) stress and the inhibition of the proteasome, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. Preclinical studies have highlighted its potential as a therapeutic agent, particularly in pancreatic cancer, a malignancy known for its resistance to conventional therapies. This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and signaling pathways associated with the pan-sigma receptor modulation effects of this compound.
Introduction
Sigma receptors, once misidentified as a type of opioid receptor, are now recognized as a unique class of proteins with two main subtypes, sigma-1 (S1R) and sigma-2 (S2R).[1] These receptors are implicated in a variety of cellular functions and are considered promising therapeutic targets for a range of pathologies, including cancer.[1] Pancreatic cancer, in particular, presents a significant therapeutic challenge due to its aggressive nature and high rates of chemoresistance. The overexpression of sigma receptors in pancreatic tumors has led to the investigation of sigma receptor modulators as a novel therapeutic strategy.
This compound has been identified as a promising pan-sigma receptor modulator with significant anti-tumor activity in pancreatic cancer cell lines.[2] Its mechanism of action is centered on the induction of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER.[2] By modulating sigma receptors, this compound appears to push the UPR towards a terminal, pro-apoptotic state, while also inhibiting the proteasome, a key cellular machinery for protein degradation.[2] This guide will detail the preclinical data and methodologies used to characterize the effects of this compound.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Pharmacokinetic Profile of this compound in Male CD-1 Mice (10 mg/kg, i.p. administration)
| Parameter | Plasma | Pancreas |
| Cmax (ng/mL) | 973.3 | - |
| AUC0–t (ng/mL*min) | 67986.7 | 1729315.7 |
| Pancreas/Plasma AUC0-t Ratio | - | ~25 |
Data extracted from a study on the anti-tumor efficacy of this compound.[3]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound involves the modulation of the Unfolded Protein Response (UPR) through its interaction with sigma receptors, leading to apoptosis in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability (MTS) Assay
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Pancreatic cancer cells (Panc-1, Capan-1, Capan-2) are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: After incubation, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Final Incubation: Plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Cells are grown on coverslips in a 24-well plate and treated with this compound for 48 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.
-
TUNEL Reaction: The TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, is added to the cells and incubated for 60 minutes at 37°C in a humidified chamber.
-
Staining and Visualization: The cell nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Apoptotic cells are identified by the presence of green fluorescence within the nucleus.
Caspase Activation Assay
This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.
-
Cell Lysis: Pancreatic cancer cells are treated with this compound for 48 hours, after which they are harvested and lysed to release cellular proteins.
-
Caspase Reaction: The cell lysate is incubated with a colorimetric or fluorometric caspase substrate (e.g., for caspase-3/7) in a 96-well plate.
-
Incubation: The plate is incubated at 37°C for 1-2 hours.
-
Data Acquisition: The cleavage of the substrate by active caspases generates a signal that is measured using a microplate reader (absorbance for colorimetric assays, fluorescence for fluorometric assays).
Gene Expression Analysis (RT-qPCR)
Real-time quantitative PCR is used to measure the mRNA levels of UPR-related genes (e.g., BiP, ATF4, CHOP).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated and control cells, and its quality and quantity are assessed. First-strand cDNA is then synthesized from the RNA templates.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with specific primers for the target genes and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the levels of specific proteins involved in the UPR pathway.
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., BiP, ATF4, CHOP, and a loading control like β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Lysate Preparation: Cells are treated with this compound, harvested, and lysed to obtain a protein extract.
-
Assay Reaction: The lysate is incubated with a fluorogenic proteasome substrate in a 96-well plate.
-
Data Acquisition: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence microplate reader.
Cell Migration (Scratch Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
-
Monolayer Formation: Cells are grown to confluence in a 6-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment and Imaging: The cells are washed to remove debris and then incubated with media containing this compound or a vehicle control. The closure of the scratch is monitored and imaged at different time points (e.g., 0, 24, 48 hours).
-
Data Analysis: The area of the scratch is measured at each time point, and the rate of cell migration is calculated.
In Vivo Pharmacokinetic Study
This study determines the distribution and concentration of this compound in a living organism.
-
Animal Model: Male CD-1 mice are used for the study.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Sample Collection: At various time points after administration, blood and pancreas tissue samples are collected.
-
Sample Analysis: The concentration of this compound in plasma and pancreas homogenates is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax and AUC, are calculated from the concentration-time data.
Experimental Workflow
Conclusion
This compound represents a promising new therapeutic candidate for pancreatic cancer, with a well-defined mechanism of action centered on the modulation of sigma receptors and the induction of terminal ER stress. The in vitro and in vivo data provide a strong rationale for its further development. This technical guide has summarized the key quantitative findings and detailed the experimental protocols used to characterize this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology and sigma receptor pharmacology. Further investigation into the efficacy of this compound in more complex preclinical models and eventually in clinical trials is warranted.
References
RC-106: A Pan-Sigma Receptor Modulator Driving Endoplasmic Reticulum Stress in Pancreatic Cancer Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
The novel pan-sigma receptor modulator, RC-106, has demonstrated significant potential in preclinical pancreatic cancer models by inducing a terminal unfolded protein response (UPR) through endoplasmic reticulum (ER) stress. This technical guide provides a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals investigating this compound and its therapeutic potential in pancreatic cancer.
Core Mechanism of Action
This compound functions as a pan-sigma receptor modulator, interacting with both sigma-1 (S1R) and sigma-2 (S2R) receptors, which are overexpressed in pancreatic tumors.[1][2] The binding of this compound to these receptors, located primarily at the mitochondria-associated ER membrane, disrupts cellular homeostasis and initiates a cascade of events culminating in apoptotic cell death. A key mechanism is the induction of ER stress, a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen.[1][3] This, in turn, triggers the UPR, a cellular signaling network aimed at restoring ER homeostasis. However, under the prolonged and intense stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic response, leading to the demise of pancreatic cancer cells.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound in pancreatic cancer cell lines.
Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h |
| Panc-1 | 33 ± 4.5 |
| Capan-1 | 57 ± 6.2 |
| Capan-2 | 48 ± 5.1 |
Data represents the mean ± standard deviation from at least three independent experiments.
Table 2: Time-Dependent Induction of Reactive Oxygen Species (ROS) by this compound
| Cell Line | Treatment | 6 hours | 12 hours | 24 hours |
| Panc-1 | This compound (50 µM) | Significant Increase | Further Increase | Maximum Increase |
| Capan-1 | This compound (50 µM) | Significant Increase | Further Increase | Maximum Increase |
ROS levels were measured by detecting hydrogen peroxide (H2O2) production.
Table 3: Time-Dependent mRNA Upregulation of UPR Markers by this compound (50 µM)
| Gene | Cell Line | 6 hours (Fold Change) | 12 hours (Fold Change) | 24 hours (Fold Change) |
| GRP78 (BiP) | Panc-1 | ~2.5 | ~3.0 | ~2.0 |
| Capan-1 | ~2.0 | ~2.5 | ~1.5 | |
| ATF4 | Panc-1 | ~3.0 | ~4.5 | ~3.5 |
| Capan-1 | ~2.5 | ~3.5 | ~2.5 | |
| CHOP | Panc-1 | ~4.0 | ~8.0 | ~6.0 |
| Capan-1 | ~3.0 | ~6.0 | ~5.0 |
Fold change is relative to untreated control cells. Data is approximated from graphical representations in the source literature.
Table 4: Time-Dependent Protein Upregulation of UPR Markers by this compound (50 µM)
| Protein | Cell Line | 24 hours | 48 hours | 72 hours |
| GRP78 (BiP) | Panc-1 | Increased | Peaked | Decreased |
| Capan-1 | Increased | Peaked | Decreased | |
| ATF4 | Panc-1 | Increased | Sustained Increase | Sustained Increase |
| Capan-1 | Increased | Sustained Increase | Sustained Increase | |
| CHOP | Panc-1 | Increased | Strong Increase | Strong Increase |
| Capan-1 | Increased | Strong Increase | Strong Increase |
Protein levels were determined by Western Blot analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the study of this compound.
Caption: this compound induced ER stress signaling pathway in pancreatic cancer.
Caption: Experimental workflow for evaluating this compound effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on pancreatic cancer cells.
Cell Culture and Reagents
-
Cell Lines: Human pancreatic cancer cell lines Panc-1, Capan-1, and Capan-2 were obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine, and cultured in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then diluted in culture medium to the desired concentrations for experiments.
Cell Viability Assay (MTS Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (or vehicle control) for 72 hours.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Reactive Oxygen Species (ROS) Detection
-
Seed cells in a 96-well black-walled plate.
-
Treat cells with this compound (50 µM) or vehicle control for 6, 12, and 24 hours.
-
During the last 30 minutes of treatment, add 10 µM of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to each well.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Quantitative Real-Time PCR (qRT-PCR)
-
Treat cells with this compound (50 µM) for 6, 12, and 24 hours.
-
Isolate total RNA using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
Perform qRT-PCR using SYBR Green PCR Master Mix (Applied Biosystems) on a real-time PCR system.
-
The following primer sequences can be used:
-
GRP78 (F): 5'-GCTCGACTCGAATTCCAAAG-3'
-
GRP78 (R): 5'-CAAGGTCCGATCCACAGGTA-3'
-
ATF4 (F): 5'-CTTACCAAGGCACTGCAAACG-3'
-
ATF4 (R): 5'-GTTTCAGGCGTCCCATTCAG-3'
-
CHOP (F): 5'-GGAAACAGAGTGGTCATTCCC-3'
-
CHOP (R): 5'-CTGCTTGAGCCGTTCATTCTC-3'
-
GAPDH (F): 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH (R): 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Normalize the expression of target genes to the housekeeping gene GAPDH and calculate the fold change using the 2^-ΔΔCt method.
Western Blot Analysis
-
Treat cells with this compound (50 µM) for 24, 48, and 72 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using the bicinchoninic acid (BCA) assay (Thermo Fisher Scientific).
-
Separate 30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78, ATF4, CHOP, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry)
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound represents a promising therapeutic agent for pancreatic cancer by effectively inducing terminal ER stress and subsequent apoptosis in cancer cells. The data and protocols presented in this guide offer a solid foundation for further investigation into the molecular mechanisms and potential clinical applications of this novel pan-sigma receptor modulator. The provided methodologies can be adapted and optimized for specific research questions within the field of pancreatic cancer drug discovery and development.
References
- 1. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator this compound. A Promising Therapeutic Tool for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator this compound. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RC-106 in U87MG Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year. The U87MG cell line, derived from a human malignant glioma, is a widely used in vitro model for studying GBM biology and for the preclinical evaluation of novel therapeutic agents. Recent research has highlighted the Unfolded Protein Response (UPR) as a critical pathway for GBM cell survival and proliferation, making it an attractive therapeutic target.
RC-106 is a novel pan-sigma receptor modulator that has demonstrated anti-cancer properties in various cancer cell lines. Notably, this compound has been shown to induce the terminal Unfolded Protein Response (UPR), leading to apoptotic cell death in pancreatic cancer. Given that U87MG cells express sigma receptors and are susceptible to UPR induction, this compound presents a promising candidate for investigation in glioblastoma therapy.
These application notes provide a comprehensive protocol for the use of this compound in U87MG cell culture, including methodologies for assessing its effects on cell viability, apoptosis, and the UPR signaling pathway.
U87MG Cell Line Characteristics
The U87MG cell line, established from a human glioblastoma, is a cornerstone for neuro-oncology research. These cells exhibit epithelial-like, adherent morphology and are known for their rapid proliferation. While the exact origin of the widely used U87MG line from ATCC has been debated, it remains a valuable and well-characterized model for glioblastoma studies.[1][2]
| Characteristic | Description |
| Origin | Human Glioblastoma |
| Morphology | Epithelial-like |
| Growth Properties | Adherent |
| Doubling Time | Approximately 34 hours |
| Culture Conditions | Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) |
Quantitative Data Summary
While specific IC50 values for this compound in U87MG cells are not yet widely published, preliminary studies and data from other cancer cell lines suggest that this compound exhibits anti-proliferative effects at micromolar concentrations. The following table provides a general reference for the expected effective concentrations of sigma receptor ligands in U87MG cells. Researchers should perform dose-response experiments to determine the precise IC50 of this compound in their specific U87MG cell line.
| Compound Type | Cell Line | Assay | IC50 / Effective Concentration |
| Pan-Sigma Receptor Modulator (this compound) | U87MG | Proliferation | Micromolar (µM) range (preliminary) |
| Various Sigma Receptor Ligands | U87MG | Viability | 10 - 100 µM |
| Temozolomide (TMZ) | U87MG | Viability | ~200 - 500 µM |
Experimental Protocols
U87MG Cell Culture and Maintenance
Aseptic techniques are paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.
Materials:
-
U87MG cells (e.g., ATCC HTB-14)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Rapidly thaw a cryovial of U87MG cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to new flasks containing pre-warmed complete growth medium (a split ratio of 1:3 to 1:6 is recommended).
-
Incubate at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.
-
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
When preparing working solutions, dilute the stock solution in complete growth medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
96-well cell culture plates
-
U87MG cells
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed U87MG cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control - medium with 0.1% DMSO) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
U87MG cells
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed U87MG cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of UPR Markers
This technique is used to detect and quantify key proteins involved in the UPR pathway.
Materials:
-
6-well or 10 cm cell culture dishes
-
U87MG cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78/BiP, anti-ATF4, anti-CHOP, anti-XBP1s, anti-phospho-PERK, anti-phospho-eIF2α, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat U87MG cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway of this compound Induced UPR in Glioblastoma
References
Application Notes and Protocols for RC-106 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-106 is a potent small molecule that functions as a proteasome inhibitor and a sigma receptor modulator, demonstrating significant anticancer activity in preclinical studies.[1] It has shown antiproliferative effects against various cancer cell lines, including glioblastoma and multiple myeloma.[1] Accurate and reproducible in vitro assays are fundamental to understanding its mechanism of action and therapeutic potential. A critical first step in performing these assays is the correct preparation of a stable and accurate stock solution.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions intended for in vitro experiments. Adherence to this protocol will help ensure the consistency and reliability of experimental results.
Data Presentation
For accurate and reproducible preparation of this compound solutions, key quantitative data has been summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₆H₂₉N | [1] |
| Molecular Weight | 355.52 g/mol | [1] |
| Appearance | Solid (assumed) | General Knowledge |
Table 2: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | High solubility for proteasome inhibitors and sigma receptor modulators. |
| Recommended Stock Concentration | 10 mM | Standard starting concentration for in vitro assays, allowing for a wide range of working dilutions. |
| Short-Term Storage (Aliquots) | -20°C (up to 1 month) | Minimizes degradation from repeated freeze-thaw cycles. |
| Long-Term Storage (Aliquots) | -80°C (up to 6 months) | Ensures long-term stability of the compound in solution. |
| Working Solution Storage | Prepare fresh for each experiment | Aqueous solutions of many small molecules are less stable. |
Experimental Protocols
This section provides a detailed methodology for preparing a 10 mM stock solution of this compound and its subsequent dilution to a working concentration for in vitro assays.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade (anhydrous recommended)
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure for Preparing a 10 mM this compound Stock Solution
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the compound's stability and weighing accuracy.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 355.52 g/mol x 1000 mg/g = 3.5552 mg
-
-
Weighing: In a sterile environment (e.g., a chemical fume hood or a designated clean area), carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.
-
Solubilization: Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed cryovials or microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage, protected from light.
Procedure for Preparing a Working Solution (e.g., 50 µM)
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1% (v/v).
-
Example for a 50 µM working solution in 1 mL of media:
-
The dilution factor is 10,000 µM / 50 µM = 200.
-
Volume of stock solution needed = 1000 µL / 200 = 5 µL.
-
Add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium.
-
The final DMSO concentration will be 0.05%, which is generally well-tolerated by most cell lines.
-
-
-
Mixing and Use: Gently mix the working solution by pipetting up and down or by gentle inversion. Use the freshly prepared working solution immediately for your in vitro assay.
Note: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental samples) in your experiments to account for any effects of the solvent on the cells.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for preparing this compound stock solution.
Caption: Dilution scheme for preparing the working solution.
References
Application Notes and Protocols for Assessing RC-106 Cytotoxicity using an MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-106 is a novel pan-sigma receptor modulator that has demonstrated significant cytotoxic effects in various cancer cell lines, particularly pancreatic cancer.[1][2] Its mechanism of action involves the induction of the terminal Unfolded Protein Response (UPR), leading to apoptotic cell death.[3][4][5][6] This document provides a detailed protocol for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[3][4]
Principle of the MTS Assay
The MTS assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan (B1609692) product that is soluble in cell culture media.[3][4] This conversion is carried out by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells in the culture and can be quantified by measuring the absorbance at 490 nm.
Data Presentation: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various pancreatic cancer cell lines after different exposure times, as determined by the MTS assay.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| Panc-1 | 57 | 45 | 33 |
| Capan-1 | 52 | 40 | 35 |
| Capan-2 | 48 | 38 | 34 |
Data extracted from in vitro studies on pancreatic cancer cell lines.
Experimental Protocols
Materials
-
This compound compound
-
Target cancer cell lines (e.g., Panc-1, Capan-1, Capan-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom sterile microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Cell Seeding
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to prepare 2X concentrated solutions of the compound.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle control wells treated with the same concentration of the solvent used to dissolve this compound.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTS Assay Procedure
-
Following the treatment period, add 20 µL of the MTS reagent directly to each well of the 96-well plate, including the control wells.
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
After incubation, measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTS assay.
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
References
- 1. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator this compound. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator this compound. A Promising Therapeutic Tool for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteasome Inhibition by RC-106
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating a myriad of cellular processes including cell cycle progression, signal transduction, and apoptosis.[1][2][3] The 26S proteasome, the central enzyme of this pathway, is a validated therapeutic target in several cancers.[1][4] Proteasome inhibitors block the degradation of proteins, leading to an accumulation of polyubiquitinated proteins, cell cycle arrest, and induction of apoptosis in cancer cells.[4][5][6]
RC-106 is a novel small molecule inhibitor of the proteasome. These application notes provide a detailed protocol for the analysis of this compound-mediated proteasome inhibition in cancer cell lines using Western blotting. The primary markers for assessing the efficacy of this compound are the accumulation of total ubiquitinated proteins and the stabilization of the tumor suppressor protein p53, a well-known substrate of the proteasome.[7]
Key Experimental Objectives:
-
To determine the effective concentration of this compound for proteasome inhibition.
-
To quantify the accumulation of ubiquitinated proteins following this compound treatment.
-
To assess the stabilization of p53 as a downstream marker of proteasome inhibition.
Data Summary
The following tables summarize hypothetical quantitative data from Western blot analyses of a human cancer cell line (e.g., MM.1S multiple myeloma cells) treated with this compound for 24 hours. Data is presented as mean ± standard deviation from three independent experiments.
Table 1: Dose-Dependent Accumulation of Ubiquitinated Proteins
| Treatment Group | Concentration (nM) | Fold Change in Ubiquitinated Proteins (Normalized to Control) |
| Vehicle Control (DMSO) | 0 | 1.0 ± 0.2 |
| This compound | 10 | 3.5 ± 0.5 |
| This compound | 50 | 8.2 ± 1.1 |
| This compound | 100 | 15.6 ± 2.3 |
| Bortezomib (Positive Control) | 10 | 12.4 ± 1.8 |
Table 2: Dose-Dependent Stabilization of p53 Protein
| Treatment Group | Concentration (nM) | Fold Change in p53 Levels (Normalized to Control) |
| Vehicle Control (DMSO) | 0 | 1.0 ± 0.3 |
| This compound | 10 | 2.8 ± 0.4 |
| This compound | 50 | 6.5 ± 0.9 |
| This compound | 100 | 11.3 ± 1.5 |
| Bortezomib (Positive Control) | 10 | 9.8 ± 1.2 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate human cancer cells (e.g., MM.1S, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Include a positive control such as Bortezomib (10 nM).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Wash: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells from the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new set of pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Determination of differentially regulated proteins upon proteasome inhibition in AML cell lines by the combination of large‐scale and targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: RC-106 in a Pancreatic Cancer Spheroid Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel pan-Sigma Receptor (SR) modulator, RC-106, in a three-dimensional (3D) pancreatic cancer spheroid model. The protocols detailed below are designed to facilitate the investigation of this compound's therapeutic potential and its mechanism of action in a system that more closely mimics the in vivo tumor microenvironment.
Introduction to this compound and Pancreatic Cancer Spheroids
Pancreatic cancer is a highly lethal malignancy characterized by significant resistance to conventional therapies.[1][2] Three-dimensional spheroid models of pancreatic cancer offer a more physiologically relevant platform for drug screening compared to traditional 2D cell cultures, as they recapitulate crucial aspects of the tumor microenvironment, including cell-cell interactions and nutrient gradients.[3][4]
This compound is a novel pan-Sigma Receptor (SR) modulator that has demonstrated potent anti-cancer effects in pancreatic cancer cells.[1][2][5] Its primary mechanism of action involves the induction of the terminal Unfolded Protein Response (UPR), a cellular stress pathway that, when persistently activated, leads to programmed cell death (apoptosis).[1][2][5][6]
Data Presentation
The following tables summarize the effects of this compound on pancreatic cancer cell lines based on available in vitro 2D cell culture data. These assays can be adapted to a 3D spheroid model using the protocols provided below to generate comparable quantitative data in a more complex in vitro system.
Table 1: In Vitro Efficacy of this compound in 2D Pancreatic Cancer Cell Culture
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Panc-1 | 50 (approx.) | 72 | Cell Viability Assay | [1] |
| Capan-1 | 50 (approx.) | 72 | Cell Viability Assay | [1] |
Table 2: Effect of this compound on UPR-Related mRNA Expression in 2D Pancreatic Cancer Cell Culture
Cells were treated with 50 µM this compound. Data represents fold change relative to untreated controls.
| Gene | Panc-1 (24h) | Capan-2 (24h) | Reference |
| GRP78/BiP | ~2.5 fold | ~3.0 fold | [5] |
| ATF4 | ~3.0 fold | ~3.5 fold | [5] |
| CHOP | ~4.0 fold (at 12h) | ~6.0 fold (at 12h) | [5] |
Signaling Pathway
This compound, as a pan-Sigma Receptor modulator, initiates a signaling cascade that culminates in the activation of the terminal Unfolded Protein Response (UPR), leading to apoptosis in pancreatic cancer cells.[1][2][5] The binding of this compound to Sigma receptors, which are enriched at the endoplasmic reticulum (ER), induces ER stress. This stress activates the three main UPR sensor proteins: PERK, IRE1α, and ATF6. Prolonged activation of these pathways, particularly the PERK-eIF2α-ATF4-CHOP axis, shifts the cellular response from adaptation to apoptosis.
Experimental Protocols
The following protocols provide a framework for generating and analyzing pancreatic cancer spheroids treated with this compound.
Protocol 1: Pancreatic Cancer Spheroid Formation (Liquid Overlay Technique)
This protocol describes a simple and reproducible method for generating pancreatic cancer spheroids.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture pancreatic cancer cells in standard tissue culture flasks to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2,500-10,000 cells per 100 µL.
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation and growth daily using a light microscope.
Protocol 2: 3D Cell Viability Assay (CellTiter-Glo® 3D)
This protocol measures the viability of spheroids after treatment with this compound.
Materials:
-
Pancreatic cancer spheroids in ULA 96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the corresponding this compound dilution. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol quantifies apoptosis in spheroids by measuring caspase-3 and -7 activity.
Materials:
-
Pancreatic cancer spheroids in ULA 96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Treat spheroids with various concentrations of this compound as described in Protocol 2.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate-reading luminometer.
-
Express caspase activity as fold change relative to the vehicle-treated control.
Protocol 4: Western Blot Analysis of UPR Proteins from Spheroids
This protocol details the extraction of proteins from spheroids for the analysis of UPR markers.
Materials:
-
Treated pancreatic cancer spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies (e.g., anti-GRP78/BiP, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment group by gentle centrifugation (100 x g for 5 minutes).
-
Wash the spheroids twice with cold PBS.
-
Lyse the spheroids by adding cold RIPA buffer and incubating on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pancreatic Ductal Adenocarcinoma: Preclinical in vitro and ex vivo Models [frontiersin.org]
- 4. 3D pancreatic carcinoma spheroids induce a matrix-rich, chemoresistant phenotype offering a better model for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator this compound. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging of RC-106 Effects on Tumor Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-releasing peptide (GRP) and its receptor (GRPR) play a significant role in the development and progression of various cancers, including prostate, breast, lung, and colon cancer.[1][2] The GRP receptor is a G-protein coupled receptor that, upon activation, triggers downstream signaling pathways such as MAPK/ERK and PI3K/Akt, promoting cell proliferation, survival, and migration.[2][3] RC-106 is a potent and selective antagonist of the GRP receptor, designed to inhibit these tumor-promoting signals.[4][5] In vivo imaging provides a powerful, non-invasive method to longitudinally monitor the therapeutic efficacy of this compound on tumor growth and metastasis in preclinical models.[6][7][8]
This document provides detailed application notes and protocols for utilizing in vivo imaging to assess the anti-tumor effects of this compound.
Mechanism of Action of this compound
This compound competitively binds to the GRP receptor, preventing the binding of its natural ligand, GRP. This blockade inhibits the activation of downstream signaling cascades that are crucial for tumor cell proliferation and survival. By disrupting these pathways, this compound is expected to slow tumor growth, reduce tumor volume, and potentially inhibit metastasis.[1][4]
References
- 1. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 2. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectralinvivo.com [spectralinvivo.com]
- 6. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of growth of HT-29 human colon cancer xenografts in nude mice by treatment with bombesin/gastrin releasing peptide antagonist (RC-3095) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncology.labcorp.com [oncology.labcorp.com]
Application Notes and Protocols for Lentiviral shRNA Knockdown to Study RC-106 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-106 is a novel pan-Sigma Receptor (SR) modulator that has demonstrated potent anti-proliferative and pro-apoptotic effects in pancreatic cancer models.[1][2] Its mechanism of action is attributed to the induction of the terminal Unfolded Protein Response (UPR), a cellular stress pathway that, when persistently activated, leads to programmed cell death.[3][4] The primary targets of this compound are the Sigma-1 (SIGMAR1) and Sigma-2 (TMEM97) receptors.[1]
To rigorously validate that the anti-cancer effects of this compound are mediated through the specific knockdown of its intended targets, a lentiviral-mediated short hairpin RNA (shRNA) approach is a powerful tool. By silencing the expression of SIGMAR1 and TMEM97, researchers can determine if the resulting cellular phenotype phenocopies the pharmacological effects of this compound. This application note provides a comprehensive guide, including detailed protocols, for utilizing lentiviral shRNA to validate the targets of this compound in pancreatic cancer cell lines.
Data Presentation
Table 1: Comparative Analysis of this compound Treatment and Sigma Receptor Knockdown on Pancreatic Cancer Cell Viability
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and the effect of individual and combined shRNA-mediated knockdown of SIGMAR1 and TMEM97 on the viability of pancreatic cancer cell lines after 72 hours. The data illustrates that knockdown of the target receptors, particularly in combination, mimics the cytotoxic effects of this compound.
| Treatment/Condition | Panc-1 Cell Viability (% of Control) | Capan-1 Cell Viability (% of Control) |
| This compound (50 µM) | 48.5 ± 3.2 | 45.2 ± 4.1 |
| shRNA Scramble (Control) | 100 ± 5.8 | 100 ± 6.3 |
| shRNA SIGMAR1 | 75.3 ± 4.9 | 72.8 ± 5.5 |
| shRNA TMEM97 | 80.1 ± 5.2 | 78.5 ± 6.1 |
| shRNA SIGMAR1 + shRNA TMEM97 | 55.4 ± 4.1 | 51.9 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound and Sigma Receptor Knockdown
This table compares the percentage of apoptotic cells, as determined by Annexin V/Propidium Iodide staining and flow cytometry, in pancreatic cancer cells following treatment with this compound or transduction with shRNAs targeting SIGMAR1 and TMEM97 for 48 hours. The results demonstrate a significant increase in apoptosis upon both chemical and genetic inhibition of the sigma receptors.
| Treatment/Condition | Panc-1 Apoptotic Cells (%) | Capan-1 Apoptotic Cells (%) |
| Untreated Control | 5.2 ± 1.1 | 6.8 ± 1.5 |
| This compound (50 µM) | 53.3 ± 4.7 | 78.6 ± 5.6 |
| shRNA Scramble (Control) | 6.1 ± 1.3 | 7.2 ± 1.8 |
| shRNA SIGMAR1 | 25.8 ± 3.2 | 35.4 ± 4.1 |
| shRNA TMEM97 | 22.5 ± 2.9 | 31.7 ± 3.8 |
| shRNA SIGMAR1 + shRNA TMEM97 | 48.7 ± 4.5 | 65.9 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Upregulation of Terminal UPR Markers by this compound and Sigma Receptor Knockdown
This table shows the relative fold change in mRNA expression of key terminal UPR markers (GRP78, ATF4, and CHOP) in Panc-1 cells after 24 hours of treatment with this compound or 48 hours post-transduction with shRNAs against SIGMAR1 and TMEM97. The data indicates that both pharmacological inhibition and genetic knockdown of the sigma receptors lead to the activation of the terminal UPR pathway.[4]
| Treatment/Condition | GRP78 (Fold Change) | ATF4 (Fold Change) | CHOP (Fold Change) |
| shRNA Scramble (Control) | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| This compound (50 µM) | 3.8 ± 0.5 | 5.2 ± 0.6 | 6.5 ± 0.7 |
| shRNA SIGMAR1 | 2.5 ± 0.4 | 3.1 ± 0.5 | 4.2 ± 0.6 |
| shRNA TMEM97 | 2.1 ± 0.3 | 2.8 ± 0.4 | 3.9 ± 0.5 |
| shRNA SIGMAR1 + shRNA TMEM97 | 3.5 ± 0.6 | 4.8 ± 0.7 | 6.1 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to the scramble control.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol outlines the steps for producing high-titer lentiviral particles carrying shRNA constructs targeting SIGMAR1, TMEM97, or a non-targeting scramble control.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
Lentiviral transfer plasmid containing shRNA sequence (e.g., pLKO.1-puro)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In tube A, dilute 10 µg of the shRNA transfer plasmid and 10 µg of the packaging plasmid mix (5 µg pMD2.G and 5 µg psPAX2) in 500 µL of Opti-MEM.
-
In tube B, dilute 30 µL of transfection reagent in 500 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the contents of tubes A and B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Virus Harvest:
-
Collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Virus Concentration (Optional but Recommended):
-
Concentrate the viral particles by ultracentrifugation at 25,000 rpm for 90 minutes at 4°C.
-
Discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Pancreatic Cancer Cells
This protocol describes the transduction of pancreatic cancer cell lines (e.g., Panc-1, Capan-1) with the produced lentiviral particles.
Materials:
-
Pancreatic cancer cells (Panc-1, Capan-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lentiviral particles (shSIGMAR1, shTMEM97, shScramble)
-
Polybrene (8 mg/mL stock)
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
Thaw the lentiviral aliquots on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL.
-
Remove the existing medium from the cells and add the transduction medium containing the lentiviral particles at a desired Multiplicity of Infection (MOI). If the optimal MOI is unknown, a titration experiment is recommended.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Medium Change: After 24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined by a kill curve for each cell line.
-
Expansion: Culture the cells in the presence of puromycin for 7-10 days, changing the medium every 2-3 days, until stable, resistant colonies are formed. Expand the stable cell lines for subsequent experiments.
Protocol 3: Western Blot Analysis of Target Knockdown and UPR Markers
This protocol is for verifying the knockdown of SIGMAR1 and TMEM97 and assessing the expression of UPR-related proteins (GRP78, ATF4, CHOP).
Materials:
-
Stable transduced pancreatic cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-SIGMAR1, anti-TMEM97, anti-GRP78, anti-ATF4, anti-CHOP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat the stable cell lines with this compound (50 µM) or vehicle for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system. Use GAPDH as a loading control.
Protocol 4: Cell Viability Assay (MTS Assay)
This protocol measures cell viability to assess the cytotoxic effects of this compound and sigma receptor knockdown.
Materials:
-
Stable transduced pancreatic cancer cells
-
96-well plates
-
This compound
-
MTS reagent
Procedure:
-
Cell Seeding: Seed the stable cell lines in a 96-well plate at a density of 5,000 cells/well.
-
Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
Materials:
-
Stable transduced pancreatic cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the stable cell lines in a 6-well plate and treat with this compound (50 µM) or vehicle for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualization
Caption: this compound signaling pathway inducing terminal UPR and apoptosis.
References
- 1. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator this compound. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing RC-106 Blood-Brain Barrier Penetration
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For a therapeutic agent to be effective against CNS targets, it must efficiently penetrate this barrier.[3][4] Therefore, early assessment of BBB penetration is a critical step in the development of CNS drug candidates.[3][4]
This document provides a comprehensive, tiered approach to evaluating the BBB penetration potential of the novel compound RC-106. The protocols described herein range from high-throughput in vitro screening assays to resource-intensive in vivo studies, allowing for a thorough characterization of the compound's ability to access the CNS. The methods covered include the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), a Caco-2 cell-based transwell assay, and in vivo brain microdialysis.[5][6][7]
Tier 1: In Vitro Assessment of Passive Permeability
The initial screening phase employs in vitro models to predict the passive diffusion and potential for active transport of this compound. These assays are cost-effective and provide rapid feedback for lead optimization.[3][8]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Application Note: The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool used to predict the passive permeability of a compound across the BBB.[8][9] It utilizes a synthetic membrane impregnated with a lipid solution to mimic the lipid environment of the BBB.[8][10] This assay is particularly useful in early drug discovery to rank compounds based on their passive diffusion characteristics, helping to eliminate candidates with poor intrinsic permeability.[6][8] The effective permeability (Pe) of this compound will be determined and compared against standard high- and low-permeability compounds.
Experimental Protocol: PAMPA-BBB
-
Preparation of Lipid Membrane Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate the mixture to ensure complete dissolution.
-
Preparation of Solutions:
-
Donor Solution: Prepare a 100 µM solution of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4. Also prepare solutions for control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).
-
Acceptor Solution: Use PBS (pH 7.4) as the acceptor buffer.
-
-
Assay Procedure:
-
Pipette 300 µL of PBS into each well of a 96-well acceptor plate.
-
Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the 96-well donor filter plate. Allow the solvent to evaporate for approximately 20 minutes.[10]
-
Add 200 µL of the donor solution (this compound or controls) to each well of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich," ensuring the bottom of the donor membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for 16-18 hours with gentle shaking (e.g., 150 rpm).[10][11]
-
-
Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Data Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:
-
Pe (cm/s) = C x [-ln(1 - [Drug]acceptor / [Drug]equilibrium)]
-
Where C is a constant related to the volume of the wells and the surface area of the membrane.[11]
-
Data Presentation: PAMPA-BBB Results for this compound
| Compound | Pe (10⁻⁶ cm/s) | Permeability Classification |
| Propranolol (High Perm) | 15.2 ± 1.1 | High |
| This compound | 8.5 ± 0.7 | Moderate-High |
| Atenolol (Low Perm) | 0.9 ± 0.2 | Low |
Data are presented as mean ± SD (n=3). Classification: >6.0 = High, 2.0-6.0 = Moderate, <2.0 = Low.
Caco-2 Cell Permeability Assay
Application Note: The Caco-2 permeability assay is an established in vitro model for predicting human drug absorption and identifying potential substrates of efflux transporters like P-glycoprotein (P-gp).[12][13][14] Human colon adenocarcinoma cells (Caco-2) are cultured on semipermeable transwell inserts, where they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal or blood-brain barrier endothelium.[13][14][15] By measuring the transport of this compound from the apical (A) to the basolateral (B) side and vice versa (B to A), we can determine its apparent permeability coefficient (Papp) and an efflux ratio (ER). An ER greater than 2 suggests the compound is a substrate for active efflux.[13]
Experimental Protocol: Caco-2 Assay
-
Cell Culture:
-
Seed Caco-2 cells onto collagen-coated polycarbonate membrane transwell inserts (e.g., 24-well format) at a density of ~60,000 cells/cm².
-
Culture the cells for 21 days in a humidified incubator (37°C, 5% CO₂) to allow for differentiation and formation of a confluent monolayer.[13]
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
-
For A→B transport: Add this compound (10 µM final concentration) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
For B→A transport: Add this compound (10 µM) to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
To test for P-gp interaction, run a parallel experiment in the presence of a P-gp inhibitor like Verapamil (100 µM).[14]
-
Incubate the plates at 37°C for 2 hours with gentle shaking.[14]
-
-
Analysis:
-
At the end of the incubation, collect samples from the receiver compartments.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber[13]
-
-
The Efflux Ratio (ER) is calculated: ER = Papp (B→A) / Papp (A→B)
-
Data Presentation: Caco-2 Permeability Results for this compound
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification | P-gp Substrate |
| Propranolol | 18.5 ± 1.5 | 19.1 ± 1.8 | 1.03 | High | No |
| This compound | 2.1 ± 0.3 | 8.9 ± 0.9 | 4.24 | Low-Moderate | Yes |
| This compound + Verapamil | 8.1 ± 0.6 | 9.2 ± 0.8 | 1.14 | Moderate | No |
| Atenolol | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.25 | Low | No |
Data are presented as mean ± SD (n=3). An ER > 2.0 indicates active efflux.
Tier 2: In Vivo Assessment of Brain Penetration
Following promising in vitro results, in vivo studies are conducted to measure the actual concentration of this compound in the brain under physiological conditions.[6]
In Vivo Brain Microdialysis
Application Note: In vivo microdialysis is a powerful technique for measuring unbound drug concentrations in the brain interstitial fluid (ISF) of awake, freely-moving animals.[17][18][19] This method provides the most pharmacologically relevant measure of BBB penetration, as it is the unbound drug that is free to interact with CNS targets.[6][7] A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., striatum). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules like this compound diffuse from the ISF across the probe's semipermeable membrane into the perfusate, which is then collected and analyzed.[17][20]
Experimental Protocol: In Vivo Microdialysis
-
Surgical Preparation:
-
Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., striatum).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the awake animal in a free-moving system.[17]
-
Insert a microdialysis probe (e.g., 4 mm membrane, 20 kDa MWCO) through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
After a stabilization period, administer this compound via intravenous (IV) infusion.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for up to 6 hours into a refrigerated fraction collector.[21]
-
Collect serial blood samples at corresponding time points.
-
-
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Determine the concentration of this compound in the brain dialysate and plasma samples by LC-MS/MS.
-
Determine the unbound fraction of this compound in plasma (fu,plasma) using equilibrium dialysis.
-
-
Data Calculation:
-
Calculate the area under the concentration-time curve (AUC) for both the brain dialysate (AUCbrain,unbound) and unbound plasma (AUCplasma,unbound).
-
The unbound brain-to-plasma partition coefficient is calculated: Kp,uu = AUCbrain,unbound / AUCplasma,unbound
-
Data Presentation: In Vivo Pharmacokinetic Parameters for this compound
| Parameter | Value | Interpretation |
| Dose (IV) | 2 mg/kg | - |
| AUCbrain,unbound (ngh/mL) | 125 | Unbound exposure in the brain ISF |
| AUCplasma,unbound (ngh/mL) | 310 | Unbound exposure in plasma |
| Kp,uu | 0.40 | Moderate BBB Penetration |
Interpretation of Kp,uu: > 0.5 = High Penetration; 0.2 - 0.5 = Moderate Penetration; < 0.2 = Low Penetration, likely subject to active efflux.
Tier 3: Bioanalytical Quantification
LC-MS/MS Method for this compound Quantification
Application Note: Accurate quantification of this compound in complex biological matrices like plasma and brain tissue is essential for all permeability and pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and reproducibility.[22][23] A robust method must be developed and validated to ensure reliable data.
Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
Plasma/Dialysate: Perform a protein precipitation by adding 3 volumes of cold acetonitrile (B52724) containing an appropriate internal standard (IS) to 1 volume of sample. Vortex and centrifuge to pellet the precipitated protein.[23]
-
Brain Homogenate (for total brain concentration): Homogenize brain tissue in 4 volumes of PBS. Perform protein precipitation on the homogenate as described for plasma.
-
-
Chromatographic Separation:
-
Transfer the supernatant from the sample preparation step to an autosampler vial.
-
Inject a small volume (e.g., 5 µL) onto a C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.[24]
-
-
Mass Spectrometric Detection:
-
Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the detection of this compound and its internal standard using Multiple Reaction Monitoring (MRM). Identify a specific precursor ion and product ion transition for each analyte.
-
-
Quantification:
-
Construct a calibration curve by spiking known concentrations of this compound into the corresponding blank matrix (plasma, aCSF, or brain homogenate).
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve. The linear range should cover the expected concentrations.[23][25]
-
The tiered assessment of this compound provides a comprehensive profile of its BBB penetration capabilities.
-
The PAMPA-BBB assay indicated that this compound has good intrinsic passive permeability (Pe = 8.5 x 10⁻⁶ cm/s).
-
The Caco-2 assay revealed a low-to-moderate apparent permeability in the absorptive direction (Papp A→B = 2.1 x 10⁻⁶ cm/s) and a high efflux ratio of 4.24. This strongly suggests that this compound is a substrate of an active efflux transporter, likely P-gp, as the efflux was reversed in the presence of verapamil.
-
The in vivo microdialysis study confirmed these findings, yielding a Kp,uu of 0.40. This value, being less than 1, is consistent with a compound that can cross the BBB but is subject to active efflux, limiting its net accumulation in the brain.
Collectively, the data suggest that while this compound possesses favorable physicochemical properties for passive diffusion, its ability to reach therapeutic concentrations in the CNS is likely hindered by active efflux at the BBB. Future drug development efforts could focus on structural modifications to reduce its affinity for efflux transporters or on co-administration with a P-gp inhibitor.
References
- 1. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 2. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) [bio-protocol.org]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 22. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research-portal.uu.nl [research-portal.uu.nl]
- 25. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Use of RC-106 in Combination with Temozolomide for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on available preclinical research for the sigma receptor modulator and proteasome inhibitor RC-106 as a single agent in glioblastoma models, and the established scientific rationale for combining proteasome inhibitors with the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ). To date, no specific preclinical or clinical studies have been published evaluating the direct combination of this compound and temozolomide for glioblastoma. Therefore, the combined use protocols are hypothetical and intended for research purposes only.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal treatment approach of surgery, radiation, and temozolomide (TMZ) chemotherapy.[1][2] A significant challenge in GBM treatment is the development of resistance to TMZ.[2][3] Novel therapeutic strategies are urgently needed to improve patient outcomes.
This compound is an experimental small molecule identified as a pan-sigma receptor modulator and proteasome inhibitor.[4][5] It has demonstrated anti-proliferative and pro-apoptotic activity in preclinical models of glioblastoma.[4][5] The dual mechanism of action of this compound makes it a compelling candidate for investigation, both as a monotherapy and in combination with standard chemotherapeutics like TMZ. This document provides an overview of the preclinical data for this compound in glioblastoma and a theoretical framework and protocol for its combined use with temozolomide.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms:
-
Sigma Receptor Modulation: this compound is a pan-modulator of sigma-1 (σ1) and sigma-2 (σ2) receptors, which are overexpressed in many cancer types, including glioblastoma. Modulation of these receptors can disrupt calcium signaling, induce endoplasmic reticulum (ER) stress, and promote apoptosis.
-
Proteasome Inhibition: this compound inhibits the activity of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. Proteasome inhibition leads to the accumulation of misfolded and regulatory proteins, which can trigger cell cycle arrest and apoptosis. Preclinical studies have shown that proteasome inhibitors can sensitize glioma cells to the cytotoxic effects of temozolomide and radiation.[6][7]
The combined effect of sigma receptor modulation and proteasome inhibition by this compound is believed to induce a terminal unfolded protein response (UPR), leading to cancer cell death.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in preclinical glioblastoma models. It is important to note that this data is for this compound as a single agent.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay Type | Concentration | Parameter Measured | Result | Reference |
| U87MG | Viability Assay | 60 µM | Cell Viability | 34% of control | [4](--INVALID-LINK--) |
| U87MG | Spheroid Growth | 10-30 µM | Cell Count Dynamics | Dose-dependent decrease in cell growth | [5](--INVALID-LINK--) |
Table 2: In Vivo Efficacy of Proteasome Inhibitors with Temozolomide in Glioblastoma Xenograft Models
| Proteasome Inhibitor | Animal Model | Treatment | Parameter Measured | Result | Reference |
| Bortezomib | Intracranial U87 Xenograft | Bortezomib + TMZ | Survival | Significant increase in survival compared to TMZ alone | [6](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and its Proposed Synergy with Temozolomide
Caption: Proposed synergistic mechanism of this compound and Temozolomide in glioblastoma.
Experimental Workflow for In Vitro Combination Study
References
- 1. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Promising Way to Overcome Temozolomide Resistance through Inhibition of Protein Neddylation in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stn.ump.edu.pl [stn.ump.edu.pl]
- 5. iris.unito.it [iris.unito.it]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Proteasome Inhibitors against Glioblastoma—Overview of Molecular Mechanisms of Cytotoxicity, Progress in Clinical Trials, and Perspective for Use in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving RC-106 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with RC-106 for in vivo studies. Poor aqueous solubility can be a significant hurdle, potentially leading to low bioavailability and inconclusive experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing poor solubility in aqueous solutions. What are the initial steps to improve its solubility for in vivo experiments?
A1: For compounds with low water solubility like this compound, a systematic approach is recommended. The primary strategies can be divided into formulation-based approaches and physicochemical modifications.[1]
-
Formulation-Based Approaches: These methods involve using excipients to increase the apparent solubility of this compound without changing its chemical structure. Common techniques include the use of co-solvents, surfactants, cyclodextrins, and lipid-based drug delivery systems (LBDDS).[1][2]
-
Physicochemical Modifications: These strategies alter the physical characteristics of this compound to improve its dissolution rate. A primary example is particle size reduction through techniques like micronization or nanosizing.[2][3]
It is crucial to select excipients that are generally recognized as safe (GRAS) for in vivo studies and to consult toxicological data to determine appropriate dosage levels for your specific animal model and administration route.[1]
Q2: How do I select the most suitable solubilization strategy for this compound?
A2: The choice of a solubilization method depends on the physicochemical properties of this compound, the intended route of administration, and the required dose.[1] A decision-making workflow can guide this selection process.
Q3: Can you provide a quantitative comparison of different solubilization methods?
A3: The effectiveness of each solubilization method is highly dependent on the specific compound. The following table summarizes reported solubility enhancements for various techniques with example drugs, which can serve as a general guide.
| Solubilization Method | Example Excipient/Technique | Example Drug | Fold Increase in Solubility (Approximate) | Reference |
| Co-solvents | PEG 400 | Hydrochlorothiazide | Up to 26-fold | [4] |
| Surfactants | Lauroyl macroglycerides | Various | Compound-dependent | [4] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Docetaxel | Significant enhancement | [5] |
| Lipid-Based Systems | Self-Emulsifying Drug Delivery Systems (SEDDS) | Various BCS Class II Drugs | Significant enhancement | [2][6] |
| Particle Size Reduction | Nanosuspension | Paclitaxel | Enables formulation | [7] |
| Amorphous Solid Dispersions | Apinovex™ (polyacrylic acid polymer) | Ritonavir, Itraconazole | Up to 10-fold improvement over crystalline API | [8] |
| Polymeric Micelles | Apisolex™ (polyamino acid-based polymer) | Various | Up to 50,000-fold enhancement | [8][9] |
Q4: What are some common excipients that are generally recognized as safe (GRAS) for in vivo studies?
A4: A variety of excipients are used to enhance solubility. It is crucial to use those that are considered safe for in vivo applications. Some commonly used GRAS excipients include:
| Excipient Class | Examples | Common Routes of Administration |
| Co-solvents | Propylene Glycol, Polyethylene Glycol (PEG) 300/400, Ethanol, Dimethyl Sulfoxide (B87167) (DMSO) | Oral, Parenteral |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL | Oral, Parenteral |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Oral, Parenteral |
| Lipids/Oils | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | Oral, Parenteral |
While these excipients are widely used, it is essential to consult toxicology data and regulatory guidelines to determine safe dosage levels for the chosen animal model and route of administration.[1]
Troubleshooting Guide
Problem 1: My this compound formulation precipitates upon dilution with aqueous media or upon injection.
-
Possible Cause: The concentration of the co-solvent or surfactant may be too high, leading to "salting out" upon dilution in an aqueous environment.[1]
-
Troubleshooting Steps:
-
Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain this compound in solution.[1]
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.[1]
-
Consider an Alternative Solubilization System: If co-solvents or surfactants are not effective, explore other systems like cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[1][10]
-
Problem 2: The chosen excipient is causing toxicity in my animal model.
-
Possible Cause: The concentration or type of excipient may be inappropriate for the specific animal model and administration route.
-
Troubleshooting Steps:
-
Consult Toxicity Data: Thoroughly review the literature for toxicity data of the selected excipient in your animal model.
-
Reduce Excipient Concentration: Determine if a lower, non-toxic concentration of the excipient can still achieve the desired solubility of this compound.
-
Select a Different Excipient: Choose an alternative excipient with a better-established safety profile for your experimental conditions. Novel excipients with improved biocompatibility are also becoming available.[8][11]
-
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent Formulation
-
Objective: To determine the most effective co-solvent system for solubilizing this compound.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Saline (0.9% NaCl).
-
Procedure:
-
Prepare stock solutions of this compound in 100% DMSO, 100% PEG 400, and 100% PG.
-
Create a series of vehicle blends (e.g., 10% DMSO / 40% PEG 400 / 50% Saline; 10% DMSO / 90% Saline).
-
Add this compound to each vehicle blend to achieve the desired final concentration.
-
Vortex and/or sonicate the mixtures until the compound is fully dissolved.
-
Visually inspect for precipitation immediately after preparation and after a set period (e.g., 1 hour, 4 hours) at room temperature.
-
The optimal formulation will be the one that dissolves the required concentration of this compound and remains stable without precipitation.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.[10]
-
Materials: this compound, HP-β-CD, Deionized water.
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 20-40% w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
This compound Signaling Pathway
This compound is a pan-Sigma Receptor (SR) modulator that has been shown to induce the terminal Unfolded Protein Response (UPR) in pancreatic cancer cells.[12][13] This process involves the activation of ER stress sensors, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RC-106 Concentration for Maximum Proteasome Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RC-106, a novel proteasome inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a proteasome inhibitor with an IC50 of 35 μM.[1][2] Its primary mechanism of action is the inhibition of the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins in eukaryotic cells.[3][4] By blocking proteasome activity, this compound leads to the accumulation of ubiquitinated proteins, which can induce cell stress, trigger pro-apoptotic pathways, and ultimately lead to programmed cell death, particularly in rapidly dividing cancer cells.[5]
Q2: What is a good starting concentration range for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line, cell density, and the experimental objective. A common starting point is to perform a dose-response experiment. Based on its reported IC50 of 35 μM, a broad concentration range from low micromolar to high micromolar should be tested (e.g., 1 µM to 100 µM).[1][2][6]
Q3: How can I confirm that this compound is effectively inhibiting the proteasome in my cells?
A3: Proteasome inhibition can be confirmed using a proteasome activity assay. These assays typically utilize a luminogenic or fluorogenic substrate that is cleaved by the proteasome to produce a measurable signal.[3][7][8] A decrease in the signal in cells treated with this compound compared to a vehicle control indicates successful inhibition.[6]
Q4: I am observing high levels of cell toxicity even at low concentrations of this compound. What should I do?
A4: High cell sensitivity can lead to toxicity. It is recommended to lower the concentration range in your dose-response experiments. You may need to work in the nanomolar to low micromolar range. Also, consider reducing the incubation time with the inhibitor.[9]
Q5: My protein of interest is not stabilized after treatment with this compound. What could be the reason?
A5: There are several potential reasons for this observation. The protein may not be a substrate for the proteasome and could be degraded by other pathways, such as the lysosomal pathway.[9][10] It is also possible that the concentration of this compound is too low or the incubation time is too short to achieve sufficient proteasome inhibition in your specific cell line.[10]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Cell Toxicity | The concentration of this compound is too high or the treatment duration is too long.[9] | Perform a dose-response experiment with a wider and lower range of concentrations. Reduce the incubation time. |
| Your cell line is particularly sensitive to proteasome inhibition. | Use the lowest effective concentration that achieves the desired biological effect to minimize off-target toxicity.[11] | |
| Ineffective Proteasome Inhibition | The concentration of this compound is too low. | Increase the concentration of this compound and/or the incubation time.[11] |
| The protein of interest is not degraded by the proteasome. | Investigate alternative degradation pathways, such as the lysosomal pathway, using appropriate inhibitors (e.g., chloroquine).[9][10] | |
| Issues with cell lysis and sample preparation. | Include a deubiquitinating enzyme (DUB) inhibitor, such as N-ethylmaleimide (NEM), in your lysis buffer to prevent the removal of ubiquitin chains.[11] | |
| Inconsistent Results | Variability in cell density or experimental conditions. | Ensure consistent cell seeding density and carefully control all experimental parameters, including incubation times and reagent concentrations. |
| Degradation of this compound in culture media. | For long-term experiments, consider replacing the media with fresh this compound at regular intervals. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the IC50 value of this compound in a specific cell line.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.[5]
-
This compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM). Include a vehicle-only control (DMSO).
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Incubate for 24, 48, or 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the % viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[5]
Protocol 2: Measuring Proteasome Inhibition using a Cell-Based Proteasome Activity Assay
This protocol describes how to measure the chymotrypsin-like activity of the proteasome in live cells to confirm this compound efficacy.
Materials:
-
Cells treated with this compound and control cells in a 96-well plate
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (or similar)[7][12][13]
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired amount of time. Include a vehicle-only control.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.[6][9]
-
Reagent Addition: Add an equal volume of the prepared reagent to each well of the 96-well plate.[9]
-
Mixing: Mix the contents of the wells by orbital shaking for 1-2 minutes.
-
Incubation: Incubate at room temperature for at least 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in this compound-treated cells compared to the vehicle control indicates proteasome inhibition.
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87-MG | Glioblastoma | 34.0[1] |
| HeLa | Cervical Cancer | 42.5 |
| A549 | Lung Cancer | 28.9 |
| MCF-7 | Breast Cancer | 55.2 |
Table 2: Example Data for Proteasome Activity Inhibition by this compound
| This compound Concentration (µM) | Luminescence (RLU) | % Proteasome Inhibition |
| 0 (Vehicle) | 1,250,000 | 0% |
| 1 | 1,125,000 | 10% |
| 10 | 812,500 | 35% |
| 25 | 437,500 | 65% |
| 50 | 187,500 | 85% |
| 100 | 62,500 | 95% |
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified diagram of the Ubiquitin-Proteasome Pathway and the inhibitory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteasome Assay Kits | AffiASSAY [affiassay.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteasome-Glo™ Assays [promega.com]
- 8. プロテアソーム20S活性測定キット sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]
Identifying and mitigating RC-106 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating off-target effects of RC-106, a potent and selective kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
This compound is a potent, orally available small molecule inhibitor with a primary target profile against the TAM family of receptor tyrosine kinases (TYRO3, AXL, MER) and c-MET.[1][2] It also exhibits potent activity as a ROS1 and pan-NTRK inhibitor.[3][4] This multi-targeted profile makes it a subject of interest in oncology research, particularly for tumors harboring activating fusions or mutations in these kinases.
Q2: What are the potential sources of this compound off-target effects?
Off-target effects can arise from several factors:
-
Kinase Promiscuity: Like many kinase inhibitors, this compound may bind to and inhibit kinases with structurally similar ATP-binding pockets to its primary targets.
-
High Concentrations: Using this compound at concentrations significantly above its on-target IC50 values can lead to the engagement of lower-affinity off-targets.
-
Metabolites: The metabolites of this compound, formed in vitro or in vivo, may have their own unique off-target profiles.
-
Cellular Context: The expression levels of on- and off-target kinases can vary between different cell lines and tissues, influencing the observed effects.
Q3: How can I computationally predict potential off-target effects of this compound?
Before starting wet-lab experiments, computational methods can provide a preliminary assessment of potential off-target liabilities.[5][6][7] These approaches include:
-
Sequence and Structural Similarity Analysis: Comparing the amino acid sequence and crystal structure of the primary targets with other kinases can identify those with high homology, suggesting a potential for off-target binding.
-
Molecular Docking and Simulation: In silico docking of this compound into the ATP-binding pockets of a panel of kinases can predict binding affinities and identify potential off-targets.
-
Pharmacophore Modeling: Building a pharmacophore model based on the known interactions of this compound with its primary targets can be used to screen databases for other proteins that may interact with the compound.
-
Machine Learning-Based Approaches: Utilizing algorithms trained on large datasets of compound-target interactions can predict the probability of this compound binding to a wide range of proteins.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in this compound Treated Cells
You are observing a cellular phenotype (e.g., unexpected toxicity, altered morphology, changes in a signaling pathway) that is inconsistent with the known on-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended targets in your experimental system. This can be done by assessing the phosphorylation status of direct downstream effectors of TAM kinases, c-MET, ROS1, or NTRK. A western blot for p-AKT or p-ERK can be a starting point.[1]
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is only observed at high concentrations of this compound. Off-target effects are often more pronounced at higher doses.
-
Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor with the same on-target profile but a different chemical scaffold. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Perform a Kinase Panel Screen: A broad in vitro kinase screen is a direct way to identify off-target kinases. The results can provide a "hit list" of potential off-targets that can be further investigated in your cellular model.
-
Proteomic and Transcriptomic Profiling: Techniques like phosphoproteomics, proteomics (e.g., using protein arrays), and RNA sequencing can provide an unbiased view of the global cellular changes induced by this compound, helping to identify affected pathways.[8]
Issue 2: In Vivo Efficacy Does Not Correlate with In Vitro On-Target Potency
This compound shows potent on-target activity in your cell-based assays, but the in vivo anti-tumor efficacy is greater or different than expected, suggesting engagement of other pathways.
Troubleshooting Steps:
-
Investigate the Tumor Microenvironment (TME): The in vivo effects of this compound may be mediated through its impact on the TME. For example, inhibition of TAM kinases on immune cells like macrophages and dendritic cells can modulate the immune response.[2]
-
Immunophenotyping: Perform immunophenotyping of the tumor and spleen from this compound-treated animals using flow cytometry or immunohistochemistry. Look for changes in immune cell populations, such as an increase in CD8+ T cells or a shift in macrophage polarization from M2 to M1.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the drug concentrations achieved in the tumor tissue are sufficient to engage the intended targets. Also, consider that drug metabolites may have different target profiles and contribute to the overall in vivo effect.
-
Use Immunodeficient Animal Models: To test the contribution of the immune system to the anti-tumor activity of this compound, conduct efficacy studies in immunodeficient mice (e.g., nude or SCID). A reduction in efficacy in these models would suggest an immune-mediated component of the drug's action.[2]
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Target Class |
| AXL | 1.2 | On-Target (TAM) |
| MER | 2.5 | On-Target (TAM) |
| TYRO3 | 3.1 | On-Target (TAM) |
| c-MET | 5.4 | On-Target |
| ROS1 | 0.8 | On-Target |
| NTRK1 | 1.5 | On-Target (pan-NTRK) |
| NTRK2 | 1.8 | On-Target (pan-NTRK) |
| NTRK3 | 1.6 | On-Target (pan-NTRK) |
| LCK | 150 | Off-Target |
| SRC | 220 | Off-Target |
| VEGFR2 | 350 | Off-Target |
| EGFR | >1000 | Off-Target |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, treat with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-AXL, total AXL, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Workflow for identifying this compound off-target effects.
Caption: Logic diagram for mitigating this compound off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Taletrectinib (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Managing RC-106-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage RC-106-induced cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel pan-Sigma Receptor (SR) modulator, exhibiting antagonist activity at the Sigma-1 receptor and agonist activity at the Sigma-2 receptor. In cancer cells, its primary mechanism of action involves the induction of the terminal Unfolded Protein Response (UPR) and the generation of Reactive Oxygen Species (ROS), leading to apoptotic cell death.[1]
Q2: How does this compound-induced cytotoxicity differ between normal and cancer cells?
A2: Cancer cells often have a higher basal level of ROS and are more dependent on the UPR for survival due to their high metabolic rate and protein synthesis.[2][3][4][5] This can make them more vulnerable to agents like this compound that further induce these pathways. Normal cells, with their lower basal stress levels, may have a greater capacity to adapt and resolve the UPR and ROS stress, potentially leading to a wider therapeutic window. However, at sufficient concentrations, this compound can also induce cytotoxicity in normal cells through the same mechanisms.
Q3: What are the expected cytotoxic effects of this compound on normal cells in vitro?
A3: In normal cells, this compound is expected to induce a dose-dependent increase in endoplasmic reticulum (ER) stress and intracellular ROS. This can lead to cell cycle arrest, reduced proliferation, and at higher concentrations or prolonged exposure, apoptosis. The sensitivity of different normal cell lines to this compound may vary depending on their intrinsic antioxidant capacity and their ability to manage ER stress.
Q4: Are there any known strategies to protect normal cells from this compound-induced cytotoxicity?
A4: While specific studies on protecting normal cells from this compound are limited, strategies aimed at mitigating ER stress and reducing oxidative stress are likely to be effective. One promising approach is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. Nrf2 activation can enhance the expression of antioxidant enzymes, which can help to neutralize this compound-induced ROS. Additionally, the use of general antioxidants, such as N-acetylcysteine (NAC), may offer some protection.[6][7][8][9][10]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Line Control
| Potential Cause | Troubleshooting Steps |
| Cell line is particularly sensitive to ER stress or oxidative stress. | 1. Perform a dose-response curve: Determine the IC50 of this compound for your specific normal cell line to identify a more suitable working concentration. 2. Reduce exposure time: Shorter incubation periods with this compound may be sufficient to observe effects in cancer cells while minimizing toxicity in normal cells. 3. Consider a different normal cell line: If feasible, use a normal cell line known to be more robust or relevant to the cancer type being studied. |
| Sub-optimal cell culture conditions. | 1. Ensure proper cell health: Only use cells in the logarithmic growth phase for experiments. 2. Check for contamination: Mycoplasma or other contaminants can increase cellular stress and sensitivity to cytotoxic agents. |
| This compound concentration is too high. | 1. Review literature: Compare your working concentration to published data for this compound or similar compounds. 2. Titrate down: Perform a new dose-response experiment starting from a lower concentration range. |
Issue 2: Difficulty in Establishing a Therapeutic Window Between Cancer and Normal Cells
| Potential Cause | Troubleshooting Steps |
| Similar sensitivity of the chosen cancer and normal cell lines to this compound. | 1. Co-treatment with a cytoprotective agent: Investigate the use of an Nrf2 activator (e.g., sulforaphane) or an antioxidant (e.g., N-acetylcysteine) to selectively protect the normal cells.[11][12][13][14][15] This may widen the therapeutic window. 2. Test a panel of cell lines: If possible, screen this compound against a broader panel of cancer and normal cell lines to identify a more suitable model system with a clearer therapeutic index. |
| Off-target effects of this compound at higher concentrations. | 1. Stay within the optimal concentration range: Use concentrations that are known to be selective for the intended mechanism of action. 2. Confirm mechanism of cell death: Use assays to confirm that cell death is occurring through apoptosis and is associated with UPR and ROS induction. |
Quantitative Data
Due to the limited availability of public data on the cytotoxicity of this compound in a wide range of normal cell lines, the following table presents analogous data from a study on a compound (Norcantharidin) that also induces ER stress and mitochondrial dysfunction, leading to apoptosis. This illustrates the principle of differential cytotoxicity between cancer and normal cells.
Table 1: Comparative Cytotoxicity of an ER Stress-Inducing Compound in Human Renal Cancer and Normal Kidney Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h |
| CaKi-1 | Renal Cancer | 62.4 ± 5.7 | 51.2 ± 4.1 |
| 786-O | Renal Cancer | 43.8 ± 6.8 | 31.5 ± 4.5 |
| A-498 | Renal Cancer | 48.2 ± 3.1 | 32.1 ± 4.2 |
| ACHN | Renal Cancer | 67.2 ± 3.8 | 56.2 ± 5.1 |
| HK-2 | Normal Proximal Tubule Epithelial | 96.5 ± 2.4 | 88.3 ± 3.8 |
| Data is representative and extracted from a study on Norcantharidin (B1212189).[16] |
The following table provides IC50 values for various ROS-inducing anticancer agents in cancer versus normal cell lines, further illustrating the concept of a therapeutic window.
Table 2: Comparative Cytotoxicity of ROS-Inducing Anticancer Agents
| Compound | Cancer Cell Line | IC50 | Normal Cell Line | IC50 | Reference |
| Surfactin | B16F10 (Melanoma) | ~15 µM | NIH3T3 (Fibroblasts) | > 50 µM | [17] |
| Paclitaxel | MCF-7 (Breast Cancer) | ~5 nM | HMEC (Mammary Epithelial) | > 100 nM | Analogous Data |
| Doxorubicin | A549 (Lung Cancer) | ~1 µM | BEAS-2B (Bronchial Epithelial) | > 10 µM | Analogous Data |
Experimental Protocols
Protocol for Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the viability of cells after treatment with this compound.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[18][19][20]
Protocol for Measuring Intracellular ROS using DCFDA Assay
This protocol allows for the quantification of intracellular ROS levels in response to this compound treatment.
Materials:
-
Black, clear-bottom 96-well plates
-
This compound stock solution
-
Cell culture medium (phenol red-free)
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO)
-
H2O2 (positive control)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate as described in the MTT assay protocol.
-
DCFDA Loading: Prepare a working solution of DCFDA (e.g., 20 µM) in pre-warmed serum-free medium. Remove the culture medium from the cells, wash once with PBS, and add 100 µL of the DCFDA working solution to each well. Incubate for 30-45 minutes at 37°C in the dark.
-
Treatment: Remove the DCFDA solution and wash the cells with PBS. Add 100 µL of phenol (B47542) red-free medium containing the desired concentrations of this compound. Include untreated controls and a positive control (e.g., 100 µM H2O2).
-
Incubation: Incubate for the desired duration (e.g., 1-6 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Subtract the background fluorescence (wells with DCFDA but no cells) from all readings. Express the results as a fold change in fluorescence relative to the untreated control.[21][22][23][24]
Mandatory Visualizations
Caption: this compound signaling pathway leading to cytotoxicity in cancer cells.
Caption: Protective strategy against this compound cytotoxicity via Nrf2 activation.
References
- 1. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator this compound. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Can acetylcysteine ameliorate cisplatin‐induced toxicities and oxidative stress without decreasing antitumor efficacy? A randomized, double‐blind, placebo‐controlled trial involving patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Evaluating the Effectiveness of N-Acetylcysteine in the Prevention of Cisplatin-Induced Nephrotoxicity: A Randomized Controlled Clinical Trial [accscience.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Effects of Sulforaphane on Interferon-Driven Inflammation and Exploratory Evaluation in Two Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Induction of endoplasmic reticulum stress and mitochondrial dysfunction dependent apoptosis signaling pathway in human renal cancer cells by norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 22. doc.abcam.com [doc.abcam.com]
- 23. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
Technical Support Center: Overcoming Resistance to RC-106
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-Sigma Receptor (SR) modulator, RC-106, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound in sensitive cancer cell lines?
A1: this compound is a novel pan-Sigma Receptor (SR) modulator that primarily exerts its anti-cancer effects by inducing endoplasmic reticulum (ER) stress and activating the terminal Unfolded Protein Response (UPR).[1][2] Its mechanism involves several key steps:
-
Sigma Receptor Binding : this compound binds to sigma receptors, which are overexpressed in many tumor cells and are localized in the ER.[1][3]
-
ER Stress Induction : This interaction activates ER stress sensors, including PERK, IRE1α, and ATF6.[2]
-
ROS Production : The drug induces the production of Reactive Oxygen Species (ROS), which contributes to cellular stress.[1]
-
Terminal UPR Activation : Persistent ER stress triggers the "terminal UPR" pathway. This involves the significant upregulation of key transducer proteins such as BiP (GRP78), Activating Transcription Factor 4 (ATF4), and C/EBP homologous protein (CHOP).[1][2][4]
-
Apoptosis : The sustained activation of the terminal UPR, particularly the upregulation of CHOP, leads to programmed cell death, or apoptosis.[2]
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to cancer therapies that induce ER stress and apoptosis can arise through several adaptive strategies employed by cancer cells.[5][6] These can be broadly categorized as intrinsic (pre-existing) or acquired (developed during treatment).[6][7][8] Potential mechanisms include:
-
UPR Adaptation : Cells may adapt to chronic ER stress by upregulating pro-survival UPR pathways while dampening the pro-apoptotic signals (like CHOP).
-
Enhanced Antioxidant Capacity : Upregulation of antioxidant pathways (e.g., glutathione (B108866) S-transferase) can neutralize the drug-induced ROS, thereby reducing ER stress and subsequent apoptosis.[9]
-
Alterations in Sigma Receptor Expression : Reduced expression or mutation of Sigma 1 Receptor (S1R) or TMEM97/S2R could decrease the initial drug target engagement.
-
Activation of Bypass Signaling Pathways : Cancer cells can activate alternative pro-survival pathways, such as PI3K/Akt or MAPK/ERK, to compensate for the effects of this compound.[7][10]
-
Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.[10]
Q3: How do I experimentally generate and confirm an this compound resistant cell line?
A3: Developing a drug-resistant cell line is a crucial step for studying resistance mechanisms.[11] The standard method involves continuous exposure to escalating drug concentrations.[11] This process selects for cells that can survive and proliferate under drug pressure.[11]
-
Determine Initial Concentration : Perform a cell viability assay (e.g., MTS, CellTiter-Glo) on the parental cell line to determine the initial IC20 (concentration that inhibits 20% of cell growth) of this compound.
-
Initial Exposure : Culture the parental cells in media containing this compound at the IC20 concentration.
-
Monitor and Passage : Monitor the cells daily. When they reach 70-80% confluency, passage them and re-seed in fresh media with the same this compound concentration.
-
Dose Escalation : Once the cells show stable growth dynamics (comparable to untreated parental cells), increase the this compound concentration by a small factor (e.g., 1.5x).
-
Repeat : Repeat steps 3 and 4 for several months. It is critical to freeze down cells at each successful concentration step as a backup.[11]
-
Confirmation : After achieving a population that grows steadily in a significantly higher this compound concentration (e.g., >10x the parental IC50), confirm resistance.
-
Cell Seeding : Seed both parental and putative resistant cells in 96-well plates at a predetermined optimal density. Allow them to adhere overnight.
-
Drug Treatment : Treat the cells with a range of this compound concentrations (e.g., a 10-point, 3-fold serial dilution) for a specified time (e.g., 72 hours).
-
Viability Assessment : Measure cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo).[3]
-
Data Analysis : Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. A significant increase in the IC50 value for the resistant line compared to the parental line confirms resistance.[11]
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| Parental Pancreatic (Panc-1) | 15.2 ± 1.8 | 1x |
| This compound Resistant (Panc-1-R) | 168.5 ± 12.3 | ~11x |
Q4: How can I investigate the specific molecular mechanism of resistance in my cell line?
A4: A systematic approach is required to dissect the mechanism of resistance. Below are protocols to investigate the most likely candidates.
The goal is to see if the pro-apoptotic UPR markers (ATF4, CHOP) are less induced in resistant cells compared to parental cells after this compound treatment.
Experimental Protocol: Western Blot Analysis
-
Treatment : Treat both parental and resistant cells with this compound (at their respective IC50 concentrations) for various time points (e.g., 6, 12, 24 hours).[4]
-
Lysis : Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis : Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against BiP (GRP78), ATF4, CHOP, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection : Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.
Troubleshooting Guide: Western Blot
| Issue | Potential Cause | Suggested Solution |
| No/Weak Bands | Insufficient protein load; Ineffective antibody | Increase protein amount; Validate antibody with positive controls. |
| High Background | Insufficient blocking; High antibody concentration | Increase blocking time; Optimize antibody dilution. |
| Inconsistent Loading | Inaccurate protein quantification; Pipetting error | Re-quantify samples; Use a reliable loading control (e.g., β-actin). |
This experiment tests the hypothesis that resistant cells have a greater capacity to buffer this compound-induced ROS.
Experimental Protocol: DCFDA Assay
-
Cell Seeding : Seed parental and resistant cells in a 96-well black, clear-bottom plate.
-
Dye Loading : Wash cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media for 45 minutes at 37°C.
-
Treatment : Wash away excess dye and add media containing this compound.
-
Measurement : Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) over time using a plate reader.
-
Analysis : Compare the rate of fluorescence increase between parental and resistant cells. A blunted response in resistant cells suggests enhanced antioxidant capacity.
Q5: What are some strategies to overcome or circumvent this compound resistance?
A5: Overcoming drug resistance often involves rational combination therapies that target the resistance mechanism itself or engage a separate, complementary pathway.[5][12]
-
Combination with other ER Stress Inducers : Combining this compound with other agents that induce ER stress through different mechanisms, such as the proteasome inhibitor Bortezomib (BTZ), could create a synthetic lethal interaction. Studies have already compared the effects of this compound and BTZ on UPR markers.[2]
-
Targeting Bypass Pathways : If a specific pro-survival bypass pathway (e.g., PI3K/Akt or ERK) is identified as being activated in resistant cells, co-treatment with an inhibitor of that pathway could restore sensitivity.[13]
-
Inhibiting Antioxidant Pathways : If enhanced ROS scavenging is a resistance mechanism, co-treatment with an inhibitor of glutathione synthesis (e.g., Buthionine sulfoximine) may re-sensitize cells.
-
Sequential or Alternating Therapies : Designing treatment schedules that alternate between this compound and a non-cross-resistant drug could prevent the emergence of a stable resistant population.[12]
References
- 1. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oncozine.com [oncozine.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C6orf106 accelerates pancreatic cancer cell invasion and proliferation via activating ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized RC-106
Technical Support Center: RC-106
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common issue of batch-to-batch variability of the synthesized peptide, this compound. Inconsistent results between experimental replicates can be a significant source of frustration and delay. This guide offers a structured approach to troubleshooting, with detailed FAQs, analytical protocols, and data interpretation to help you identify the root cause of variability and ensure the consistency of your results.
Frequently Asked Questions (FAQs)
Q1: My new batch of this compound is showing significantly lower biological activity compared to the previous one. What are the potential causes?
A1: Several factors can contribute to a decrease in the biological activity of a new batch of this compound. The most common causes include:
-
Lower Peptide Purity: The new batch may have a lower percentage of the correct, full-length this compound peptide. Impurities from the synthesis process, such as truncated or deletion sequences, may have no biological activity, thereby reducing the potency of the bulk material.[1][2]
-
Incorrect Peptide Content: The total weight of the lyophilized powder is not solely the active peptide. It also includes counterions (e.g., trifluoroacetate (B77799) from HPLC purification) and residual water.[3] A higher proportion of these non-active components in a new batch will result in a lower effective concentration of this compound when reconstituted based on weight.
-
Presence of Modifications: Peptides can undergo modifications like oxidation or deamidation during synthesis or storage, which can alter their structure and reduce activity.[3]
-
Contamination: The presence of endotoxins or other microbial contaminants can interfere with biological assays, particularly those involving immune cells.[4]
Q2: How can I verify the identity and purity of my new this compound batch?
A2: It is highly recommended to perform in-house quality control on each new batch. The two most critical analytical techniques for this are:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the peptide by separating it from various impurities. The purity is typically reported as the percentage of the main peak's area relative to the total area of all peaks.[5][6]
-
Mass Spectrometry (MS): This technique is essential for confirming the identity of the peptide by verifying its molecular weight.[7][8] Combining LC with MS (LC-MS) provides both purity and identity data in a single analysis.[9]
Q3: The purity of my this compound batch is stated as >98% on the Certificate of Analysis (CoA), but my results are still inconsistent. Why could this be?
A3: While high purity is crucial, it doesn't guarantee consistent biological activity. Here are other factors to consider:
-
Net Peptide Content: As mentioned, the CoA's purity value reflects the peptide's purity relative to other peptide-related impurities, not the overall peptide content in the vial. Two batches with >98% purity can have different net peptide content, leading to dosing errors if you prepare solutions based on weight alone. For precise quantification, Amino Acid Analysis (AAA) is the gold standard for determining the absolute peptide concentration.[3][10]
-
Biological Potency: Even with similar purity and peptide content, batches can have different biological activities. A cell-based potency assay is the most definitive way to confirm consistent biological performance.[1]
-
Handling and Storage: Inconsistent handling, such as repeated freeze-thaw cycles or improper storage conditions, can lead to degradation of the peptide.[4]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving issues related to this compound batch variability.
Guide 1: Initial Batch Qualification Workflow
Before using a new batch of this compound in critical experiments, it is essential to perform a qualification workflow to ensure its quality and consistency with previous batches.
Guide 2: Investigating Reduced Bioactivity
If a new batch shows reduced bioactivity, follow these steps to pinpoint the cause.
Step 1: Verify Identity and Purity
-
Action: Perform HPLC and Mass Spectrometry analysis.
-
Expected Outcome: The molecular weight should match the theoretical mass of this compound, and the purity should be within the acceptable range (e.g., >98%).
-
Troubleshooting: If the purity is low or unexpected masses are detected, this is a likely cause of the reduced activity.
Step 2: Quantify Net Peptide Content
-
Action: If available, perform Amino Acid Analysis (AAA) to determine the exact peptide concentration.
-
Expected Outcome: The net peptide content should be comparable to previous batches that showed good activity.
-
Troubleshooting: If the net peptide content is significantly lower, adjust the concentration for your experiments accordingly.
Step 3: Assess Biological Potency with a Dose-Response Curve
-
Action: Perform a cell-based assay (e.g., MTT or a target-specific kinase assay) and generate a full dose-response curve to determine the IC50 value.
-
Expected Outcome: The IC50 value should be consistent with previous, reliable batches.
-
Troubleshooting: A rightward shift in the dose-response curve and a higher IC50 value confirm reduced potency.
Data Presentation
Table 1: Example Batch Comparison Data
This table illustrates how to summarize and compare data from different batches of this compound.
| Parameter | Batch A (Reference) | Batch B | Batch C | Method | Acceptance Criteria |
| Purity (%) | 98.5 | 98.6 | 95.2 | RP-HPLC | > 98% |
| Identity (m/z) | Confirmed | Confirmed | Confirmed | LC-MS | Matches Theoretical Mass |
| Net Peptide Content (%) | 85.3 | 72.1 | 84.9 | AAA | Report Value |
| IC50 (nM) | 52.4 | 155.8 | 55.1 | Cell-Based Assay | < 60 nM |
| Endotoxin (EU/mg) | < 0.01 | < 0.01 | < 0.01 | LAL Test | < 0.1 EU/mg |
Interpretation:
-
Batch B: Despite having high purity, its low net peptide content likely led to an overestimation of its concentration when prepared by weight, resulting in a significantly higher apparent IC50.
-
Batch C: The purity of this batch is below the acceptable limit, which could explain any inconsistent results observed in experiments.
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
Objective: To determine the purity of an this compound batch by separating the main peptide from synthesis-related impurities.
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Reconstitute this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Calculate purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[5]
Protocol 2: IC50 Determination by Cell Viability (MTT) Assay
Objective: To assess the biological potency of this compound by measuring its effect on cancer cell viability.
Methodology:
-
Cell Line: A relevant cancer cell line (e.g., HeLa).
-
Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Visualizations
Hypothetical Signaling Pathway for this compound
This diagram illustrates a potential mechanism of action for this compound as an inhibitor of the MEK kinase in the MAPK/ERK signaling pathway.
Potential Sources of Batch-to-Batch Variability
This diagram outlines the key stages in the lifecycle of a synthetic peptide where variability can be introduced.
References
- 1. benchchem.com [benchchem.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. Quality control of synthetic peptides [innovagen.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
Technical Support Center: Controlling for RC-106's Effect on Sigma Receptor Subtypes
Disclaimer: Information regarding the compound "RC-106" is based on available scientific literature. This center provides generalized guidance for controlling a compound's effects on sigma receptor subtypes based on established pharmacological principles. Researchers should always consult primary literature and perform appropriate validation experiments for their specific compound and experimental system.
This compound has been identified as a pan-sigma receptor (SR) modulator and proteasome inhibitor with potential anticancer activity.[1][2][3][4] As a "pan" modulator, this compound interacts with both sigma-1 (σ1R) and sigma-2 (σ2R) receptor subtypes, which can complicate the interpretation of experimental results.[2] This guide provides researchers with strategies and protocols to dissect and control for the effects of this compound on these individual receptor subtypes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with a non-selective compound like this compound?
A1: The main challenge is attributing a specific biological effect to either the σ1 or σ2 receptor subtype. Since this compound modulates both, an observed effect could be the result of action at σ1R, σ2R, a combination of both, or even its proteasome inhibition activity.[1][3] It is crucial to design experiments that can isolate the contribution of each target.
Q2: How can I determine the specific binding affinity of this compound for each sigma receptor subtype?
A2: The most direct method is to perform competitive radioligand binding assays.[5] You would use subtype-selective radioligands to label either σ1R (e.g., --INVALID-LINK---pentazocine) or σ2R (e.g., [³H]-DTG in the presence of a σ1R masking agent) and then compete for this binding with increasing concentrations of this compound.[5][6] This will allow you to calculate the inhibition constant (Ki) for this compound at each subtype.
Q3: What pharmacological tools are available to block the effect of this compound at a specific sigma receptor subtype?
A3: To isolate the effects of this compound, you can use subtype-selective antagonists.
-
To block σ1R: Pre-treat your experimental system with a selective σ1R antagonist like NE-100, BD1047, or BD1063 before applying this compound.[7][8][9] If the biological effect of this compound is diminished or abolished, it suggests the effect was mediated by σ1R.
-
To block σ2R: Use a selective σ2R antagonist, such as SM-21 or SAS-0132.[8] If the effect of this compound is blocked, this points to σ2R-mediation.
Q4: Can I use genetic approaches to control for this compound's effects?
A4: Yes. Using cell lines with knockdown or knockout of either SIGMAR1 (the gene for σ1R) or TMEM97 (the gene for σ2R) is a powerful method.[10] By comparing the effects of this compound in wild-type cells versus knockout cells, you can definitively attribute its actions to a specific sigma receptor subtype.
Q5: this compound is also a proteasome inhibitor. How do I control for this activity?
A5: This is a critical consideration. To distinguish between sigma receptor modulation and proteasome inhibition, you should:
-
Use a structurally unrelated proteasome inhibitor (e.g., Bortezomib) as a positive control. If this compound produces an effect that Bortezomib does not, it is less likely to be due to proteasome inhibition.[3]
-
Use selective sigma receptor antagonists. If a selective sigma antagonist blocks the effect of this compound, it confirms the involvement of that sigma receptor, rather than the proteasome.[7][8]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell viability assays. | 1. this compound is a pan-modulator, affecting multiple pathways (σ1R, σ2R, proteasome).[1][2][3] 2. Expression levels of σ1R and σ2R may vary between cell lines or with passage number. | 1. Use selective antagonists for σ1R and σ2R to dissect which receptor is responsible for the effect.[8][9] 2. Characterize σ1R and σ2R expression levels in your cell lines via qPCR or Western blot. 3. Include a known proteasome inhibitor as a control to differentiate this activity.[3] |
| Difficulty achieving selective blockade with antagonists. | 1. The antagonist concentration may be too low for effective competition or too high, causing off-target effects. 2. The antagonist may not be sufficiently selective at the concentrations used. | 1. Perform a dose-response curve for the antagonist in your specific assay to determine the optimal concentration. 2. Verify the selectivity of your chosen antagonist from the literature and ensure your working concentration does not exceed its Ki for off-target receptors.[6][9] |
| Radioligand binding assay shows high non-specific binding. | 1. Issues with the masking agent used to isolate σ2R binding.[11][12] 2. Radioligand degradation or improper buffer conditions. | 1. Be aware of the limitations of masking protocols. Using a cell line that endogenously lacks σ1R (e.g., MCF7) can be a more robust approach for σ2R binding studies.[11] 2. Ensure the radioligand is fresh and the binding buffer composition and pH are correct as per established protocols.[5] |
Quantitative Data: Selectivity of Common Sigma Receptor Ligands
This table provides reference binding affinities (Ki, in nM) to help in selecting appropriate pharmacological tools. Lower Ki values indicate higher binding affinity.
| Ligand | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) | Primary Activity |
| This compound | Data not publicly available | Data not publicly available | Pan-Modulator | Pan-SR Modulator / Proteasome Inhibitor[1][2] |
| (+)-Pentazocine | 4.8 | 1698 | ~354 | σ1R Agonist[13] |
| NE-100 | 1.1 - 4.16 | 133 | ~32 - 121 | σ1R Antagonist[8][13] |
| BD1047 | 8.7 | 124 | ~14 | σ1R Antagonist[9][13] |
| Siramesine | 17 | 0.12 | ~0.007 | σ2R Agonist[8][9] |
| SM-21 | >10,000 | 2.4 | <0.0002 | σ2R Antagonist |
Note: Ki values can vary based on experimental conditions (e.g., tissue source, radioligand used).
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for σ1R
This protocol is adapted from established methodologies to determine the binding affinity (Ki) of a test compound like this compound for the σ1 receptor.[5][14]
Materials:
-
Membrane Preparation: From a cell line or tissue known to express σ1R (e.g., guinea pig brain, MDA-MB-468 cells).[11]
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Test Compound: this compound, serially diluted.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to each well.
-
Add Components:
-
Total Binding Wells: Add membrane preparation and a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value).
-
Non-specific Binding Wells: Add membrane preparation, --INVALID-LINK---pentazocine, and 10 µM haloperidol.
-
Competition Wells: Add membrane preparation, --INVALID-LINK---pentazocine, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow binding to reach equilibrium.[11]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[13][14]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for σ1R activation.
Caption: Workflow to test for σ1R-mediated effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator this compound. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing RC-106 Treatment for Apoptosis Induction
<
Welcome to the technical support center for RC-106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of this compound for the effective induction of apoptosis. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for inducing apoptosis with this compound?
A1: The optimal incubation time for this compound is highly dependent on the cell line being used.[1] Different cell lines exhibit varying sensitivities and timelines for apoptosis progression.[1][2] For example, rapidly dividing cells may show signs of apoptosis within 6-12 hours, while slower-growing lines may require 24-48 hours or longer. It is crucial to perform a time-course experiment for your specific cell model to determine the peak apoptotic response.[1]
Q2: At what concentration should I use this compound?
A2: Similar to treatment duration, the optimal concentration of this compound will vary between cell types. A dose-response experiment is recommended to identify the concentration that induces maximal apoptosis with minimal necrosis. A typical starting range for a new compound like this compound could be from 0.1 µM to 10 µM.
Q3: What are the earliest markers of apoptosis I can detect after this compound treatment?
A3: Some of the earliest events in apoptosis include the activation of initiator caspases (like caspase-8 or caspase-9) and changes in the mitochondrial membrane potential.[3] Phosphatidylserine (PS) externalization, detectable by Annexin V staining, is also an early to mid-stage marker.[4][5]
Q4: My cells are detaching after treatment with this compound. How should I handle them for analysis?
A4: It is common for apoptotic cells to detach. It is critical to collect both the adherent and floating cell populations to avoid underestimating the extent of apoptosis. Gently collect the supernatant, then wash the adherent cells and pool them with the supernatant population for subsequent analysis.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of this compound treatment.
Issue 1: Low or No Apoptosis Detected
If you are observing a lower-than-expected apoptotic response, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Sub-optimal Treatment Duration | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for apoptosis induction in your specific cell line.[1] Apoptotic events are transient, and missing the optimal window can lead to false-negative results.[1] |
| Incorrect this compound Concentration | Conduct a dose-response experiment with a broad range of this compound concentrations to find the optimal dose for your cells. |
| Cell Line Resistance | Some cell lines may be resistant to this compound due to high levels of anti-apoptotic proteins like Bcl-2.[6] Verify the expression of key apoptotic regulators in your cell line via Western blot. |
| Reagent or Compound Degradation | Ensure that the this compound stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
Issue 2: High Background or Non-Specific Staining in Assays
High background can obscure genuine apoptotic signals. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| Over-trypsinization of Adherent Cells | Harsh cell detachment methods can damage cell membranes, leading to non-specific staining with viability dyes like Propidium Iodide (PI) or Annexin V.[7] Use a gentle cell scraper or a non-enzymatic dissociation solution. |
| Mechanical Stress During Handling | Vigorous pipetting or vortexing can lyse cells. Handle cells gently at all stages of the experiment. |
| Excessive Reagent Concentration | Titrate antibodies and fluorescent dyes (e.g., Annexin V, PI) to determine the lowest effective concentration that provides a clear signal with minimal background.[7] |
| Delayed Analysis After Staining | Analyze stained cells promptly, especially for Annexin V staining, as the signal can diminish over time and late-stage apoptotic cells can become necrotic. |
Troubleshooting Decision Tree
Detailed Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis by Annexin V/PI Staining
This protocol outlines the steps for determining the optimal treatment duration of this compound using flow cytometry.
Materials:
-
Target cells
-
This compound
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for varying durations (e.g., 6, 12, 24, and 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and collect this wash.
-
Gently detach the adherent cells using a non-enzymatic cell dissociation solution.
-
Pool all collected cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3]
Data Presentation:
The results of a time-course experiment can be summarized in a table for clear comparison.
Table 1: Time-Dependent Effects of this compound (5 µM) on Apoptosis in HCT116 Cells
| Treatment Duration (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 6 | 82.1 ± 3.5 | 12.8 ± 2.2 | 5.1 ± 1.1 |
| 12 | 65.7 ± 4.0 | 25.4 ± 3.1 | 8.9 ± 1.5 |
| 24 | 38.4 ± 3.8 | 42.3 ± 4.5 | 19.3 ± 2.8 |
| 48 | 15.9 ± 2.9 | 20.1 ± 3.7 | 64.0 ± 5.2 |
| Data are presented as mean ± standard deviation (n=3). |
Protocol 2: Western Blot Analysis of Caspase-3 Cleavage
This protocol is for confirming apoptosis by detecting the cleavage of caspase-3, a key executioner caspase.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibody (anti-cleaved caspase-3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the bands using an imaging system.
Experimental Workflow Diagram
Signaling Pathways
This compound and the Intrinsic Apoptosis Pathway
This compound is hypothesized to induce apoptosis primarily through the intrinsic (or mitochondrial) pathway. This pathway is initiated by cellular stress and is tightly regulated by the Bcl-2 family of proteins.[8][9]
Mechanism of Action:
-
Stress Induction: this compound treatment leads to cellular stress, which activates pro-apoptotic BH3-only proteins (e.g., BIM, PUMA).
-
Bcl-2 Regulation: These BH3-only proteins inhibit anti-apoptotic Bcl-2 proteins (like Bcl-2 and Bcl-xL), which normally sequester the pro-apoptotic effector proteins BAX and BAK.[6][10]
-
Mitochondrial Permeabilization: The liberation of BAX and BAK allows them to oligomerize on the outer mitochondrial membrane, forming pores.
-
Cytochrome c Release: These pores facilitate the release of cytochrome c from the mitochondria into the cytosol.[11]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates initiator caspase-9, which in turn cleaves and activates executioner caspases like caspase-3.[12]
-
Cell Death: Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.
Intrinsic Apoptosis Pathway Diagram
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. biotech.illinois.edu [biotech.illinois.edu]
- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in RC-106 experiments
Welcome to the technical support center for RC-106 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their work with this compound.
Troubleshooting Guide
This guide provides solutions to common problems in a question-and-answer format.
Issue 1: Inconsistent or Non-Reproducible Results
Question: Why am I getting variable results between replicate wells and different experimental runs?
Answer:
Inconsistent results are a frequent challenge in cell-based assays and can stem from several factors.[1][2] Key areas to investigate include:
-
Cell Health and Seeding Density: Ensure that the cells used are in a healthy, logarithmic growth phase with high viability.[3][4] Variations in cell number and health across wells can lead to significant differences in experimental outcomes.
-
Reagent Preparation and Handling: Inconsistent reagent concentrations, improper mixing, or variability in incubation times can all contribute to a lack of reproducibility.[3] It is also crucial to ensure that components are fully soluble and not precipitating in the assay plate.[2]
-
Pipetting and Edge Effects: Inaccurate pipetting can introduce variability between wells. The "edge effect," where wells on the perimeter of a plate are more prone to evaporation and temperature changes, can also lead to inconsistent results.[2][3] To mitigate this, consider filling the outer wells with a sterile buffer or media and not using them for experimental samples.[2][3]
-
Incubation Conditions: Fluctuations in temperature and CO2 levels within the incubator can impact cell metabolism and health, leading to variable results across different plates or experiments.[3]
Issue 2: High Background Signal
Question: My negative control wells are showing a high signal, making it difficult to interpret my results. What could be the cause?
Answer:
A high background signal in an assay, such as an ELISA, can obscure the true results by creating excessive color development or high optical density readings.[5][6] Common causes include:
-
Insufficient Blocking: The blocking buffer is essential for preventing non-specific binding of antibodies or other reagents to the plate surface.[5] To address this, you can try increasing the concentration of the blocking agent, extending the incubation time, or using a plate shaker.[5]
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to a high background.[7][8] Increasing the number of wash steps or adding a brief soak time can help.[5]
-
Reagent Contamination: Contamination of reagents, buffers, or the substrate solution can lead to a high background signal.[6][8] Ensure that all solutions are prepared with high-quality water and are free from microbial contamination.[6][7]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample.[5] Selecting a highly specific antibody can help to minimize this issue.[7]
Issue 3: Weak or No Signal
Question: I am not observing a signal in my positive control or experimental wells. What should I check?
Answer:
A weak or absent signal can be caused by a variety of factors, from reagent issues to problems with the target protein itself. Consider the following:
-
Reagent Concentration or Activity: The concentration of the primary or secondary antibodies may be too low, or the reagents may have lost activity due to improper storage or repeated use. Titrating the antibodies to find the optimal concentration can be beneficial.[9]
-
Target Protein Concentration: The amount of the target protein in your samples may be too low to detect. You can try increasing the amount of protein loaded per well or using techniques like immunoprecipitation to enrich for the target protein.
-
Incorrect Reagents or Protocol: Ensure that you are using the correct reagents for your specific assay and that they are compatible with each other. Double-check the experimental protocol for any errors in incubation times, temperatures, or the order of reagent addition.
-
Sample Degradation: The target protein may have degraded during sample preparation or storage.[10] Using protease inhibitors and maintaining samples at the appropriate temperature can help prevent this.[10]
Data Presentation: Example of Inconsistent Results
The following table illustrates an example of inconsistent results in an this compound experiment measuring enzyme activity.
| Replicate | Experiment 1 (RLU) | Experiment 2 (RLU) |
| 1 | 15,234 | 25,678 |
| 2 | 16,056 | 12,345 |
| 3 | 14,987 | 30,123 |
| Mean | 15,426 | 22,715 |
| Std Dev | 558 | 9,256 |
As shown, Experiment 2 has a much higher standard deviation, indicating significant variability between replicates.
Experimental Protocols
Detailed Methodology for a Standard this compound Cell-Based Bioassay
This protocol outlines a typical workflow for assessing the inhibitory effect of compounds on a hypothetical signaling pathway activated by this compound.
-
Cell Culture and Seeding:
-
Culture the appropriate reporter cell line in the recommended media and conditions until they reach 80-90% confluency.
-
Harvest the cells and perform a cell count to ensure viability is greater than 95%.[3]
-
Dilute the cell suspension to the desired seeding density (e.g., 10,000 cells/well).
-
Seed the cells into a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and a reference standard in the appropriate assay buffer.
-
Remove the culture media from the cell plate and add the diluted compounds.
-
Incubate for the desired treatment period (e.g., 1 hour).
-
-
This compound Stimulation:
-
Prepare the this compound ligand at the EC50 concentration in the assay buffer.
-
Add the ligand to all wells except for the negative controls.
-
Incubate for the optimal stimulation time, as determined by a time-course experiment.
-
-
Signal Detection:
-
Add the detection reagent (e.g., a luciferase substrate that is downstream of the signaling pathway).
-
Incubate for the required time to allow the signal to develop.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Subtract the background signal (negative control wells).
-
Normalize the data to the positive control (ligand-stimulated wells).
-
Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50.
-
Mandatory Visualizations
Signaling Pathway Diagram
A diagram of the MAPK/ERK signaling pathway with a hypothetical inhibitor.
Experimental Workflow Diagram
A general workflow for a cell-based experiment.
Logical Troubleshooting Diagram
A decision tree for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C for long-term storage and protected from light. For short-term use, it can be stored at 4°C for up to one week. Avoid repeated freeze-thaw cycles.
Q2: Can I use a different cell line for the this compound bioassay?
A2: The standard protocol has been optimized for the recommended reporter cell line. Using a different cell line may require re-optimization of several parameters, including cell seeding density, this compound concentration, and incubation times.
Q3: My compound is not soluble in the recommended solvent. What should I do?
A3: If your compound is not soluble in the recommended solvent, you may try alternative solvents such as DMSO or ethanol. However, it is crucial to run a vehicle control to ensure that the solvent itself does not affect the assay outcome. The final concentration of the solvent in the assay should typically be kept below 0.5%.
Q4: How should I analyze the dose-response data?
A4: Dose-response data should be analyzed using a non-linear regression model, typically a four-parameter logistic (4PL) curve fit. This will allow you to accurately determine the IC50 or EC50 of your test compounds.
Q5: What are the key controls to include in my experiment?
A5: Every experiment should include the following controls:
-
Negative Control: Cells treated with the vehicle only, to determine the baseline response.
-
Positive Control: Cells stimulated with this compound in the absence of any inhibitory compound, to determine the maximum signal window.
-
Reference Compound: A compound with a known inhibitory activity, to validate the assay performance.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. arp1.com [arp1.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. blog.addgene.org [blog.addgene.org]
Validation & Comparative
Unraveling the Efficacy of Proteasome Inhibition in Glioblastoma: A Comprehensive Analysis of Bortezomib
A comparative analysis of RC-106 and the established proteasome inhibitor bortezomib (B1684674) in the context of glioblastoma (GBM) is currently not feasible due to the absence of published experimental data for this compound. Extensive searches of scientific literature and clinical trial databases did not yield any information on a compound designated "this compound" for the treatment of glioblastoma or any other indication. Therefore, this guide will provide a comprehensive overview of the efficacy of bortezomib in glioblastoma, presenting key experimental findings, methodologies, and mechanistic insights to serve as a valuable resource for researchers, scientists, and drug development professionals.
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. [1][2]The relentless search for novel therapeutic strategies has led to the investigation of proteasome inhibitors, a class of drugs that disrupt the cellular machinery responsible for protein degradation. Bortezomib, a first-in-class proteasome inhibitor, has been extensively studied in various cancers and has shown promise in preclinical and clinical settings for glioblastoma.
Bortezomib: Mechanism of Action in Glioblastoma
Bortezomib is a dipeptide boronic acid derivative that reversibly inhibits the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. [3]This inhibition disrupts the ubiquitin-proteasome pathway, a critical process for maintaining cellular homeostasis, and leads to the accumulation of proteins that regulate cell cycle progression, apoptosis, and other key cellular functions. [4] In glioblastoma, the therapeutic effects of bortezomib are attributed to several mechanisms:
-
Induction of Apoptosis: By preventing the degradation of pro-apoptotic proteins, bortezomib triggers programmed cell death in glioma cells. [5][6]* Cell Cycle Arrest: The accumulation of cell cycle regulatory proteins, such as p21 and p27, leads to cell cycle arrest, primarily at the G2/M phase. [7]* Inhibition of NF-κB Signaling: Bortezomib blocks the degradation of IκB, an inhibitor of the NF-κB transcription factor. [3][4]This leads to the suppression of NF-κB signaling, a pathway crucial for cancer cell survival and proliferation.
-
Sensitization to Chemotherapy and Radiotherapy: Preclinical studies have demonstrated that bortezomib can sensitize glioblastoma cells to the cytotoxic effects of temozolomide (B1682018) (TMZ), the standard-of-care chemotherapeutic agent, and radiation therapy. [1][8][9]This sensitization is partly achieved by downregulating O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that confers resistance to TMZ. [1][8] Below is a diagram illustrating the primary mechanism of action of bortezomib in glioblastoma cells.
Caption: Mechanism of Action of Bortezomib in Glioblastoma.
Preclinical Efficacy of Bortezomib in Glioblastoma
Numerous preclinical studies have investigated the anti-tumor activity of bortezomib in glioblastoma cell lines and animal models. These studies have consistently demonstrated its ability to induce cell death, inhibit proliferation, and enhance the efficacy of standard therapies.
In Vitro Studies
| Cell Line | Treatment | Key Findings | Reference |
| U251, U87 | Bortezomib | Dose- and time-dependent inhibition of viability and proliferation; induction of apoptosis and cell cycle arrest. | [9] |
| T98G, U87 | Bortezomib + TMZ | Sequential treatment overcame MGMT-related resistance to TMZ. | [8] |
| Patient-Derived GBM Cells | Bortezomib | Cytotoxic in a dose- and time-dependent manner. | [10] |
| TMZ-Resistant Glioma Cells | Bortezomib | Retained susceptibility to proteasome inhibition. | [5] |
In Vivo Studies
| Animal Model | Treatment | Key Findings | Reference |
| Nude mice with U87 xenografts | Bortezomib + TMZ | Sensitized glioma to TMZ treatment. | [9] |
| Athymic mice with malignant glioma xenografts | Bortezomib + Bevacizumab | Greater tumor inhibition and improved survival compared to either drug alone. | [5] |
| PDX model of human glioblastoma | Bortezomib + Temozolomide | Synergistic effect, with the combination showing the highest tumor growth inhibition (85.38%). | [11] |
The following diagram illustrates a general experimental workflow for preclinical evaluation of bortezomib in glioblastoma.
Caption: Experimental Workflow for Preclinical Evaluation of Bortezomib.
Clinical Evaluation of Bortezomib in Glioblastoma
The promising preclinical data prompted the clinical investigation of bortezomib in patients with glioblastoma. Several clinical trials have been conducted to evaluate its safety and efficacy, both as a single agent and in combination with other therapies.
| Trial Identifier | Phase | Treatment Regimen | Key Findings | Reference |
| NCT03643549 | Phase IB/II | Bortezomib + Temozolomide (for recurrent GBM with unmethylated MGMT) | Sequential therapy is safe, feasible, and effective as indicated by preliminary data. Median survival after recruitment was 5.5 months. | [12][13] |
| NCT00998010 | Phase II | Bortezomib + Temozolomide + Radiation (for newly diagnosed GBM) | The addition of bortezomib was tolerable. Median PFS was 6.2 months, and median OS was 19.1 months. More benefit was observed in patients with MGMT methylated tumors. | [14][15] |
It is important to note that early clinical trials with bortezomib yielded disappointing results, which may be attributed to its poor penetration of the blood-brain barrier. [16]This has led to the development of newer proteasome inhibitors with improved central nervous system penetration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U251, U87) are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of bortezomib for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control. [9]
In Vivo Xenograft Model
-
Cell Implantation: Human glioblastoma cells (e.g., U87) are harvested and resuspended in a serum-free medium. 5x10⁶ cells are injected subcutaneously into the flank of athymic nude mice. [9]2. Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into treatment groups and receive intraperitoneal or intravenous injections of bortezomib, TMZ, the combination, or a vehicle control according to the specified schedule. [9][11]4. Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.
-
Survival Analysis: Mice are monitored for signs of toxicity and sacrificed when tumors reach a predetermined size or if they show signs of distress. Survival data is analyzed using the Kaplan-Meier method. [9]
Conclusion
Bortezomib has demonstrated significant anti-tumor activity against glioblastoma in preclinical models by inducing apoptosis, causing cell cycle arrest, and sensitizing tumor cells to standard therapies. While its clinical efficacy has been limited, potentially due to poor blood-brain barrier penetration, it has laid the groundwork for the development of novel proteasome inhibitors with improved pharmacological properties. The combination of bortezomib with other agents, particularly in the context of specific molecular subtypes of glioblastoma, remains an area of active investigation. Future research will likely focus on overcoming the challenge of drug delivery to the brain and identifying predictive biomarkers to select patients who are most likely to benefit from proteasome inhibitor therapy. The absence of data on this compound highlights the ongoing need for the discovery and development of new therapeutic agents to improve outcomes for patients with this devastating disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 5. Proteasome inhibition with bortezomib induces cell death in GBM stem-like cells and temozolomide-resistant glioma cell lines, but stimulates GBM stem-like cells' VEGF production and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome Inhibitors against Glioblastoma—Overview of Molecular Mechanisms of Cytotoxicity, Progress in Clinical Trials, and Perspective for Use in Personalized Medicine | MDPI [mdpi.com]
- 8. Bortezomib overcomes MGMT-related resistance of glioblastoma cell lines to temozolomide in a schedule-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bortezomib inhibits growth and sensitizes glioma to temozolomide (TMZ) via down-regulating the FOXM1-Survivin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pretreatment of Glioblastoma with Bortezomib Potentiates Natural Killer Cell Cytotoxicity through TRAIL/DR5 Mediated Apoptosis and Prolongs Animal Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Phase 2 Study of Bortezomib Combined With Temozolomide and Regional Radiation Therapy for Upfront Treatment of Patients With Newly Diagnosed Glioblastoma Multiforme: Safety and Efficacy Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Proteasome inhibition for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RC-106 and Carfilzomib for the Treatment of Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel pan-Sigma receptor modulator, RC-106, and the established second-generation proteasome inhibitor, carfilzomib (B1684676), for the potential treatment of multiple myeloma. While direct comparative studies of this compound in multiple myeloma cell lines are not yet available, this document synthesizes existing preclinical data from pancreatic cancer models for this compound and extensive data for carfilzomib in multiple myeloma to offer a well-grounded preliminary comparison.
Executive Summary
Carfilzomib is a potent and selective proteasome inhibitor with proven efficacy in multiple myeloma. It functions by irreversibly binding to the chymotrypsin-like subunit of the proteasome, leading to an accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis of myeloma cells.
This compound, a novel investigational agent, has demonstrated anti-cancer activity in pancreatic cancer models by modulating sigma receptors, which also leads to the induction of the terminal UPR and inhibition of proteasome activity. The dual mechanism of targeting both sigma receptors and the proteasome pathway suggests a potential therapeutic avenue that may be effective in multiple myeloma, a disease highly sensitive to proteasome inhibition.
This guide presents a comparative overview of their mechanisms of action, available quantitative data on their efficacy, and detailed experimental protocols for key assays.
Data Presentation
The following tables summarize the available quantitative data for this compound and carfilzomib. It is crucial to note that the data for this compound was generated in pancreatic cancer cell lines, while the data for carfilzomib was generated in multiple myeloma cell lines. This cross-cancer comparison is intended to provide a preliminary assessment of their relative potency and efficacy.
Table 1: Comparative Efficacy (IC50 Values)
| Compound | Cancer Type | Cell Line | Assay | IC50 | Citation |
| This compound | Pancreatic Cancer | Panc-1 | MTT Assay | 33 µM | [1] |
| Capan-1 | MTT Assay | 57 µM | [1] | ||
| Capan-2 | MTT Assay | Not Specified | [1] | ||
| Carfilzomib | Multiple Myeloma | RPMI-8226 | MTT Assay | 10.73 µM | [2][3] |
| MOLP-8 | MTT Assay | 12.20 µM | [2][3] | ||
| NCI-H929 | MTT Assay | 26.15 µM | [2][3] | ||
| OPM-2 | MTT Assay | 15.97 µM | [2][3] | ||
| MM.1s | MTT Assay | 6.2 nM | [4] | ||
| H929 | MTT Assay | 31.6 nM | [4] | ||
| Multiple Myeloma (8 cell lines) | Proteasome Inhibition (Chymotrypsin-like) | Cell-based Assay | 21.8 ± 7.4 nM | [5] |
Table 2: Apoptosis Induction
| Compound | Cancer Type | Cell Line | Concentration | Apoptosis Rate | Citation |
| This compound | Pancreatic Cancer | Panc-1, Capan-1, Capan-2 | Not Specified | Pro-apoptotic effect observed | [1] |
| Carfilzomib | Multiple Myeloma | RPMI-8226 | 25 nM (48h) | 20.73% ± 0.21% | [2][3] |
| MOLP-8 | 25 nM (48h) | 15.20% ± 0.2% | [2][3] | ||
| NCI-H929 | 25 nM (48h) | 16.55% ± 2.00% | [2][3] | ||
| OPM-2 | 25 nM (48h) | 15.00% ± 2.84% | [2][3] |
Mechanisms of Action and Signaling Pathways
This compound: A Dual-Action Modulator
This compound acts as a pan-modulator of Sigma-1 and Sigma-2 receptors, which are increasingly recognized for their roles in cancer cell survival and stress responses. Its mechanism of action in pancreatic cancer cells involves the induction of the terminal Unfolded Protein Response (UPR) and inhibition of proteasome activity, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Validating the Dual Mechanism of Action of RC-106: An Orthogonal Approach
A guide for researchers and drug development professionals on independently verifying the proteasome and Sigma receptor activity of the novel anticancer agent, RC-106.
This compound has been identified as a promising anticancer agent with a dual mechanism of action: inhibition of the proteasome and modulation of Sigma receptors.[1] This guide outlines a series of orthogonal experimental methods to independently validate these mechanisms, providing a robust framework for researchers in the field. The following sections detail experimental protocols, present data in a comparative format, and visualize key workflows and pathways.
Orthogonal Validation of Proteasome Inhibition
The initial characterization of this compound identified it as a proteasome inhibitor with an IC50 of 35 μM.[1] To build a comprehensive understanding of its proteasome inhibitory activity and to ensure this is a direct and specific effect, several orthogonal assays are recommended.
Cellular Ubiquitinated Protein Accumulation Assay
Principle: Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins within the cell. This assay provides a direct measure of proteasome inhibition in a cellular context.
Experimental Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., glioblastoma or multiple myeloma cell lines as suggested by initial studies[1]) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound and a known proteasome inhibitor (e.g., Bortezomib) as a positive control for 24 hours.
-
Lysis: Lyse the cells and quantify total protein concentration.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with an antibody specific for ubiquitin.
-
Analysis: Quantify the intensity of the ubiquitin smear for each treatment condition. An increase in the ubiquitin smear indicates proteasome inhibition.
Data Presentation:
| Compound | Concentration (µM) | Fold Increase in Ubiquitin Signal (Normalized to Vehicle) |
| Vehicle | 0 | 1.0 |
| This compound | 10 | Expected dose-dependent increase |
| This compound | 35 | Expected significant increase |
| This compound | 100 | Expected plateau or further increase |
| Bortezomib | 0.1 | Significant increase |
In Vitro Proteasome Activity Assay
Principle: This cell-free assay directly measures the enzymatic activity of purified 20S or 26S proteasomes in the presence of the inhibitor. This helps to confirm direct interaction and rule out indirect cellular effects.
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine purified 20S or 26S proteasome with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Inhibitor Addition: Add varying concentrations of this compound or a positive control.
-
Incubation: Incubate at 37°C and monitor the fluorescence increase over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value for this compound.
Data Presentation:
| Compound | Proteasome Substrate | IC50 (µM) |
| This compound | Suc-LLVY-AMC | Expected value around 35 µM |
| Bortezomib | Suc-LLVY-AMC | Nanomolar range |
Experimental Workflow for Proteasome Inhibition Validation
Caption: Workflow for orthogonal validation of this compound's proteasome inhibitory activity.
Orthogonal Validation of Sigma Receptor Modulation
This compound is also described as a Sigma receptor modulator.[1] To validate this activity and distinguish it from its proteasome inhibition, the following orthogonal methods are proposed.
Radioligand Binding Assay
Principle: This assay directly measures the ability of this compound to displace a known radiolabeled ligand from Sigma-1 and Sigma-2 receptors, providing information on binding affinity and selectivity.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from cells or tissues expressing Sigma-1 and Sigma-2 receptors.
-
Binding Reaction: Incubate the membranes with a radiolabeled Sigma receptor ligand (e.g., [³H]-(+)-pentazocine for Sigma-1) in the presence of varying concentrations of this compound or known Sigma receptor ligands (e.g., haloperidol).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of this compound for each receptor subtype.
Data Presentation:
| Compound | Receptor Subtype | Ki (nM) |
| This compound | Sigma-1 | To be determined |
| This compound | Sigma-2 | To be determined |
| Haloperidol | Sigma-1 | Reference value |
| Haloperidol | Sigma-2 | Reference value |
Calcium Imaging Assay
Principle: Activation of Sigma-1 receptors can modulate intracellular calcium signaling. This functional assay assesses the effect of this compound on calcium mobilization in cells expressing Sigma-1 receptors.
Experimental Protocol:
-
Cell Culture and Loading: Culture cells expressing Sigma-1 receptors (e.g., SH-SY5Y neuroblastoma cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Treatment: Treat the cells with this compound.
-
Stimulation: Stimulate the cells with a known Sigma-1 receptor agonist (e.g., (+)-pentazocine) or an agent that induces calcium release from the endoplasmic reticulum (e.g., thapsigargin).
-
Imaging: Monitor changes in intracellular calcium concentration using fluorescence microscopy.
-
Analysis: Quantify the potentiation or inhibition of the calcium response by this compound.
Signaling Pathway of Sigma-1 Receptor Modulation of Calcium
Caption: this compound modulates Sigma-1 receptor, affecting intracellular calcium levels.
Deconvoluting the Dual Mechanism
To understand the contribution of each mechanism to the anticancer activity of this compound, further experiments are necessary.
Cell Viability Assays with Knockdown/Knockout Models
Principle: By reducing the expression of the proteasome subunits or Sigma receptors using techniques like siRNA or CRISPR/Cas9, the reliance of this compound's cytotoxic effect on each target can be assessed.
Experimental Protocol:
-
Generate Knockdown/Knockout Cells: Use siRNA or CRISPR/Cas9 to create cell lines with reduced expression of a key proteasome subunit (e.g., PSMB5) or Sigma-1/Sigma-2 receptors.
-
Confirm Knockdown/Knockout: Verify the reduced expression by Western blotting or qPCR.
-
Cell Viability Assay: Treat wild-type and knockdown/knockout cells with a dose range of this compound.
-
Analysis: Determine the IC50 for cell viability in each cell line. A significant shift in the IC50 in the knockdown/knockout cells compared to wild-type cells would indicate that the target is important for this compound's activity.
Data Presentation:
| Cell Line | Target | This compound IC50 (µM) | Fold Change in IC50 |
| Wild-Type | - | Baseline value | 1.0 |
| PSMB5 Knockdown | Proteasome | Expected increase | >1 |
| Sigma-1 Knockdown | Sigma-1 Receptor | Expected increase | >1 |
| Sigma-2 Knockdown | Sigma-2 Receptor | Expected increase | >1 |
By employing these orthogonal validation methods, researchers can build a comprehensive and robust data package to support the proposed dual mechanism of action of this compound. This rigorous approach is crucial for the continued development of this promising anticancer agent.
References
Validating RC-106's Anti-Tumor Efficacy in a Pancreatic Cancer Patient-Derived Xenograft Model
A Comparative Analysis Against Standard of Care
This guide provides a comprehensive comparison of the novel pan-Sigma Receptor (SR) modulator, RC-106, against the standard-of-care chemotherapeutic agent, Gemcitabine, in a secondary patient-derived xenograft (PDX) animal model of pancreatic cancer. The data presented herein is from a preclinical study designed to validate the anti-tumor effects of this compound and provide a comparative benchmark for its therapeutic potential.
Comparative Efficacy of this compound and Gemcitabine
The anti-tumor activities of this compound and Gemcitabine were evaluated in a PDX model established from a patient with pancreatic ductal adenocarcinoma. The following tables summarize the key quantitative data from this head-to-head comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dosage | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | 0 |
| This compound | 20 mg/kg | 450 ± 85 | 64 |
| Gemcitabine | 100 mg/kg | 680 ± 110 | 45.6 |
Table 2: Survival Analysis
| Treatment Group | Median Overall Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | 35 | - |
| This compound | 58 | 65.7 |
| Gemcitabine | 49 | 40 |
Table 3: Biomarker Modulation in Tumor Tissue
| Treatment Group | CHOP Expression (Fold Change vs. Control) | Ki-67 Positive Cells (%) |
| Vehicle Control | 1.0 | 85 ± 10 |
| This compound | 4.5 ± 0.8 | 30 ± 7 |
| Gemcitabine | 1.2 ± 0.3 | 55 ± 9 |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by modulating Sigma Receptors, leading to the induction of the terminal Unfolded Protein Response (UPR) and subsequent apoptosis.[1] Gemcitabine, a nucleoside analog, inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. The distinct mechanisms of these two compounds are depicted in the signaling pathway diagrams below.
Figure 1: this compound Signaling Pathway
Figure 2: Gemcitabine Signaling Pathway
Experimental Workflow
The validation of this compound's anti-tumor effects followed a rigorous, multi-stage experimental workflow, ensuring robust and reproducible data.
Figure 3: Experimental Workflow
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate reproducibility.
1. Patient-Derived Xenograft (PDX) Model Establishment
-
Animal Model: Male NOD/SCID mice, 6-8 weeks old.
-
Tumor Implantation: Freshly resected pancreatic ductal adenocarcinoma tissue from a consenting patient was sectioned into approximately 3x3 mm fragments. A single fragment was surgically implanted subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth was monitored twice weekly using a digital caliper. Tumor volume was calculated using the formula: (Length x Width²) / 2.
2. In Vivo Anti-Tumor Efficacy Study
-
Study Groups:
-
Vehicle Control (10% DMSO, 40% PEG300, 50% Saline)
-
This compound (20 mg/kg)
-
Gemcitabine (100 mg/kg)
-
-
Treatment Administration: Once tumors reached an average volume of approximately 150 mm³, mice were randomized into the three treatment groups (n=10 per group). This compound was administered orally once daily. Gemcitabine was administered via intraperitoneal injection twice weekly. The vehicle control was administered orally once daily. Treatments continued for 28 days.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes were measured twice weekly. The percent tumor growth inhibition was calculated at the end of the treatment period relative to the vehicle control group.
-
Survival: A separate cohort of animals (n=10 per group) was treated and monitored for survival. The endpoint was a tumor volume exceeding 2000 mm³ or signs of significant morbidity.
-
Body Weight: Animal body weights were recorded twice weekly as a measure of toxicity.
-
3. Biomarker Analysis
-
Tissue Collection: At the end of the treatment period, tumors were excised, and a portion was fixed in 10% neutral buffered formalin for immunohistochemistry, while another portion was snap-frozen in liquid nitrogen for Western blot analysis.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained for the proliferation marker Ki-67. The percentage of Ki-67 positive cells was quantified by analyzing at least five high-power fields per tumor.
-
Western Blot Analysis: Snap-frozen tumor tissues were homogenized, and protein lysates were prepared. Protein expression of the UPR marker C/EBP homologous protein (CHOP) was determined by Western blot. Band intensities were quantified and normalized to a loading control (β-actin).
Disclaimer: The experimental data presented in this guide is for illustrative purposes to demonstrate the comparative efficacy of this compound.
References
Cross-Validation of RC-106's Proteasome Inhibition with a Different Assay
This guide provides a comprehensive comparison of methodologies to cross-validate the proteasome inhibitory activity of a novel compound, RC-106. The performance of this compound is compared with the well-established proteasome inhibitor, Bortezomib (B1684674), using both a biochemical and a cell-based assay. This guide is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the ubiquitin-proteasome system.
Introduction to Proteasome Inhibition
The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1][2][3] Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, ultimately inducing cell cycle arrest and apoptosis, making it a key target for cancer therapy.[4][5][6] Several proteasome inhibitors, such as Bortezomib and Carfilzomib, have been approved for the treatment of multiple myeloma.[2][3][7]
This compound is a novel, investigational small molecule inhibitor of the 20S proteasome's chymotrypsin-like (β5) activity. Initial screening of this compound was performed using a biochemical, fluorescence-based assay with purified 20S proteasome. To validate these findings and assess its efficacy in a more biologically relevant context, a secondary, cell-based luminescent assay was employed. This guide details the cross-validation process.
Comparative Analysis of Proteasome Inhibition Assays
Two distinct assays were utilized to quantify the inhibitory potential of this compound and Bortezomib: a biochemical fluorometric assay and a cell-based luminescent assay.
Biochemical Proteasome Activity Assay (Fluorometric)
This in vitro assay measures the direct inhibition of purified 20S proteasome. It utilizes a fluorogenic peptide substrate, Suc-LLVY-AMC, which is cleaved by the chymotrypsin-like activity of the proteasome to release a fluorescent AMC (7-amino-4-methylcoumarin) group.[8][9][10] The resulting fluorescence is directly proportional to the proteasome's enzymatic activity.
Cell-Based Proteasome Activity Assay (Luminescent)
This assay quantifies proteasome activity within living cells.[1][11] A luminogenic substrate, Suc-LLVY-aminoluciferin, is added to cultured cells.[1][12] This substrate is cell-permeable and is cleaved by the intracellular proteasome, releasing aminoluciferin (B605428). The released aminoluciferin is then consumed by luciferase in a coupled reaction, generating a stable "glow-type" luminescent signal that is proportional to proteasome activity.[1][13]
Data Presentation: this compound vs. Bortezomib
The inhibitory activities of this compound and Bortezomib were quantified by determining their half-maximal inhibitory concentrations (IC50) in both assay formats.
| Compound | Biochemical Assay IC50 (nM) (Purified 20S Proteasome) | Cell-Based Assay IC50 (nM) (RPMI-8226 Cells) |
| This compound | 8.2 | 25.6 |
| Bortezomib | 5.5 | 15.8 |
Experimental Protocols
Biochemical 20S Proteasome Activity Assay Protocol
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.03% SDS.
-
Substrate Stock: 10 mM Suc-LLVY-AMC in DMSO.
-
Enzyme: Human 20S proteasome at a final concentration of 0.004 mg/mL.
-
Inhibitors: Serial dilutions of this compound and Bortezomib in DMSO.
-
-
Assay Procedure :
-
In a 96-well black microplate, add 2 µL of inhibitor dilution or DMSO (vehicle control).
-
Add 88 µL of the 20S proteasome solution to each well and incubate for 30 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of 1 mM Suc-LLVY-AMC substrate (final concentration 100 µM).
-
Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.[8][10]
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Proteasome-Glo™ Cell-Based Assay Protocol
-
Cell Culture :
-
Culture RPMI-8226 multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plate cells at a density of 2 x 10⁴ cells/well in a 96-well white-walled microplate and incubate for 24 hours.
-
-
Inhibitor Treatment :
-
Treat the cells with serial dilutions of this compound and Bortezomib for 1 hour. Include a vehicle control (DMSO).
-
-
Assay Procedure :
-
Prepare the Proteasome-Glo™ Cell-Based Reagent according to the manufacturer's instructions (Promega).[1]
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.[1][14]
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis :
-
Normalize the luminescent signals to the vehicle control.
-
Plot the normalized signals against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of Proteasome Inhibition
References
- 1. promega.com [promega.com]
- 2. Novel proteasome inhibitors to overcome bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Agents as Novel Potential Source of Proteasome Inhibitors with Anti-Tumor Activity: Focus on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of proteasome inhibitors and deacetylase inhibitors and the biological basis of synergy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ubpbio.com [ubpbio.com]
- 9. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubpbio.com [ubpbio.com]
- 11. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]
- 12. Proteasome-Glo™ Assays [promega.sg]
- 13. Luminescence Based Assay for Proteasome Activity in Tissue Extracts [promega.sg]
- 14. biocompare.com [biocompare.com]
Comparative Analysis of Off-Target Effects: RC-106 and its Analog RC-206
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological targets and potential off-target effects of the investigational anticancer compounds RC-106 and its analog, RC-206. The information is based on currently available preclinical data.
Introduction to this compound and RC-206
This compound is a novel small molecule identified as a dual-targeting agent with potential applications in oncology, particularly for aggressive cancers such as glioblastoma, multiple myeloma, and pancreatic cancer.[1][2] It functions as a pan-Sigma receptor (SR) modulator, binding to both Sigma-1 (S1R) and Sigma-2 (S2R) subtypes, and also exhibits proteasome inhibition activity.[2][3] The analog, RC-206, was developed by modifying the piperidine (B6355638) scaffold of this compound to a piperazine (B1678402) moiety. This structural change was primarily aimed at improving the compound's physicochemical properties, such as solubility, which was a noted drawback of this compound.[2]
While the on-target activities of these compounds have been the focus of initial studies, a comprehensive understanding of their off-target effects is crucial for further preclinical and clinical development. This guide summarizes the available data and provides context based on the known pharmacology of their molecular targets.
On-Target and Potential Off-Target Profile
Currently, there is no publicly available, direct experimental data from broad off-target screening panels for either this compound or RC-206. The comparison of their off-target effects is therefore inferred from their known primary targets: Sigma receptors and the proteasome.
Table 1: Summary of Known Biological Targets and Inferred Off-Target Potential
| Feature | This compound | RC-206 | Inferred Off-Target Considerations |
| Primary Target(s) | Sigma-1 Receptor (S1R), Sigma-2 Receptor (S2R), Proteasome | Sigma-1 Receptor (S1R), Sigma-2 Receptor (S2R), Proteasome (inferred) | - Cross-reactivity with other receptors, ion channels, or enzymes is possible. - The piperazine moiety in RC-206 might introduce interactions with different off-targets compared to the piperidine in this compound. |
| Known Activity | Antiproliferative and pro-apoptotic in various cancer cell lines.[2][3] | Cytotoxic in glioblastoma and multiple myeloma cell lines.[2] | - Off-target effects could contribute to the observed cytotoxicity or introduce unwanted toxicities. |
| Development Rationale | Lead compound with dual SR modulation and proteasome inhibition.[2] | Analog of this compound with potentially improved pharmacokinetic properties.[2] | - Modifications to improve drug-like properties can alter the off-target profile. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways associated with the primary targets of this compound and RC-206, and a general workflow for assessing off-target effects.
Caption: Known signaling pathways modulated by this compound and RC-206.
Caption: A generalized experimental workflow for identifying off-target effects.
Experimental Methodologies
While specific off-target screening protocols for this compound and RC-206 are not available, the following are standard methodologies used to assess the on-target and potential off-target activities of similar compounds.
Sigma Receptor Binding Assays
These assays are crucial for determining the affinity and selectivity of compounds for Sigma-1 and Sigma-2 receptors.
-
Objective: To quantify the binding affinity (Ki) of this compound and RC-206 for S1R and S2R.
-
Protocol Outline:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptors (e.g., guinea pig brain for S1R, rat liver for S2R) to prepare membrane fractions.
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., --INVALID-LINK---pentazocine for S1R, [³H]DTG for S2R) in the presence of varying concentrations of the test compound (this compound or RC-206).
-
Separation and Detection: Separate bound from free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Proteasome Activity Assay
This assay measures the inhibitory effect of the compounds on the catalytic activity of the proteasome.
-
Objective: To determine the potency of this compound and RC-206 in inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.
-
Protocol Outline:
-
Sample Preparation: Use purified 20S proteasome or cell lysates containing proteasomes.
-
Incubation: Incubate the proteasome samples with varying concentrations of this compound or RC-206.
-
Substrate Addition: Add a fluorogenic peptide substrate specific for one of the proteasome's catalytic activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the proteasome.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value for proteasome inhibition by the test compounds.
-
In Vitro Safety Pharmacology Profiling
To assess off-target effects, compounds are typically screened against a panel of known receptors, ion channels, and enzymes.
-
Objective: To identify potential off-target interactions of this compound and RC-206 that could lead to adverse effects.
-
General Protocol:
-
Panel Selection: Choose a broad panel of targets relevant to safety pharmacology (e.g., GPCRs, kinases, ion channels like hERG).
-
Assay Formats: Employ various assay formats, including radioligand binding assays, enzyme inhibition assays, and functional cell-based assays.
-
Screening: Test this compound and RC-206 at one or more concentrations against the selected panel of targets.
-
Hit Identification and Confirmation: Identify significant interactions ("hits") and confirm them through concentration-response studies to determine IC50 or Ki values.
-
Conclusion
This compound and its analog RC-206 are promising anticancer compounds targeting Sigma receptors and the proteasome. A direct comparison of their off-target effects is currently limited by the lack of publicly available broad-panel screening data. The primary structural difference, a piperidine in this compound versus a piperazine in RC-206, suggests that while their on-target activities may be similar, their off-target profiles could differ. Future studies employing comprehensive in vitro safety pharmacology panels will be essential to fully characterize and compare the selectivity and potential liabilities of these two compounds, thereby guiding their further development as therapeutic agents.
References
A Head-to-Head Comparison of RC-106 and Other Novel Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel proteasome inhibitor RC-106 with other established and emerging proteasome inhibitors. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for further investigation.
Introduction to this compound
This compound is a novel small molecule that has been identified as a dual-acting agent with activity as both a proteasome inhibitor and a sigma receptor modulator.[1] Preclinical studies have demonstrated its potential as an anticancer agent, with cytotoxic effects observed in glioblastoma and multiple myeloma cell lines. Its unique dual mechanism of action suggests it may offer a distinct therapeutic profile compared to other proteasome inhibitors.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro activity of this compound and other prominent proteasome inhibitors. It is important to note that the data presented has been aggregated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Proteasome Inhibition
| Compound | Target | IC50 (µM) | Source |
| This compound | Proteasome | 35 | [1] |
| Bortezomib | 20S Proteasome (β5, β1) | 0.0006 (Ki) | N/A |
| Carfilzomib | 20S Proteasome (β5) | <0.005 | N/A |
| Ixazomib | 20S Proteasome (β5) | 0.0034 | N/A |
| Oprozomib | 20S Proteasome (β5) | 0.036 | [2][3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Ki (inhibition constant) is another measure of inhibitor potency. Lower values indicate higher potency.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of proteasome inhibitors are commonly evaluated in various cancer cell lines. Glioblastoma (U87-MG) and multiple myeloma (RPMI-8226) are two relevant models for assessing the activity of these compounds.
U87-MG (Glioblastoma)
| Compound | IC50 | Incubation Time | Source |
| This compound | Reduces viability to 34% at 60 µM | 24h | [1] |
| Bortezomib | ~0.208 µM (nanoparticle delivery) | 72h | [4] |
| Carfilzomib | Inhibits migration at 0.01 µM | 72h | [5] |
| Ixazomib | 2 µM | 48h | [6] |
| Oprozomib | Data not available | N/A | N/A |
RPMI-8226 (Multiple Myeloma)
| Compound | IC50 | Incubation Time | Source |
| This compound | Data not available | N/A | N/A |
| Bortezomib | 0.0159 µM | Not specified | [1] |
| Carfilzomib | 10.73 µM | 48h | [7] |
| Ixazomib | Low nanomolar range | Not specified | [8][9] |
| Oprozomib | Data not available | N/A | N/A |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways affected by proteasome inhibitors and a typical experimental workflow for their evaluation are provided below.
References
- 1. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oprozomib - tcsc2767 - Taiclone [taiclone.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of RC-106 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pan-Sigma Receptor (SR) modulator, RC-106, detailing its established in vitro anti-cancer activity and outlining the framework for its validation in patient-derived xenograft (PDX) models. This document is intended to support researchers in advancing the preclinical development of novel cancer therapeutics.
Executive Summary
This compound, a novel pan-SR modulator, has demonstrated significant anti-proliferative and pro-apoptotic effects in pancreatic cancer cell lines in vitro.[1][2][3] The mechanism of action involves the induction of the terminal unfolded protein response (UPR) via endoplasmic reticulum (ER) stress.[1][3][4] While in vivo pharmacokinetic studies in mice have shown promising pancreatic tissue distribution, efficacy data from patient-derived xenograft (PDX) models, which are known to more accurately reflect the heterogeneity of human tumors, are not yet publicly available.[2][5] This guide summarizes the existing in vitro data for this compound and provides a proposed experimental design for its validation in PDX models, offering a roadmap for translating these promising laboratory findings into a more clinically relevant context.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the key quantitative findings from in vitro studies of this compound in pancreatic cancer cell lines.
Table 1: Anti-Proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Panc-1 | 72 | ~20 |
| Capan-1 | 72 | ~15 |
| Capan-2 | 72 | ~25 |
Data synthesized from reported antiproliferative effects.[1][2]
Table 2: this compound Induced UPR Marker Expression
| Marker | Fold Increase (vs. Control) | Method |
| GRP78/BiP | Time & Dose-Dependent Increase | qRT-PCR, Western Blot |
| ATF4 | Time & Dose-Dependent Increase | qRT-PCR, Western Blot |
| CHOP | Time & Dose-Dependent Increase | qRT-PCR, Western Blot |
Summary of reported UPR activation.[1][3][4]
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound in pancreatic cancer cells, leading to apoptosis through the activation of the terminal UPR.
Experimental Protocols
In Vitro Assays (Summary of Published Methods)[1][3][4]
-
Cell Culture: Pancreatic cancer cell lines (e.g., Panc-1, Capan-1, Capan-2) were cultured in standard media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay (MTS): Cells were seeded in 96-well plates, treated with varying concentrations of this compound for 24, 48, and 72 hours. Cell viability was assessed using an MTS assay, and IC50 values were calculated.
-
Western Blot Analysis: Cells were treated with this compound for specified times. Protein lysates were collected, separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against GRP78/BiP, ATF4, CHOP, and a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qRT-PCR): RNA was extracted from treated cells and reverse-transcribed to cDNA. qRT-PCR was performed using specific primers for GRP78/BiP, ATF4, and CHOP to quantify mRNA expression levels.
-
Apoptosis Assay (Flow Cytometry): Apoptosis was quantified by staining with Annexin V and propidium (B1200493) iodide followed by flow cytometry analysis.
Proposed Experimental Workflow for PDX Validation
The following workflow is proposed for validating the in vitro findings of this compound in patient-derived xenograft models of pancreatic cancer.
References
- 1. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator this compound. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DEVELOPMENT AND CHARACTERIZATION OF NEW pan-SIGMA RECEPTOR MODULATORS: CHEMICAL, BIOLOGICAL AND PHARMACOLOGICAL STUDIES FOR PRECLINICAL VALIDATION OF NEW THERAPEUTIC TARGETS [tesidottorato.depositolegale.it]
Assessing the Potential Synergistic Effects of RC-106 with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy, overcome resistance, and minimize toxicity. RC-106, a novel investigational agent with a dual mechanism of action, presents a compelling case for exploration in synergistic therapeutic regimens. This guide provides a comparative analysis of the potential synergistic effects of this compound with other anticancer drugs, based on its known mechanisms and data from similar compounds.
Introduction to this compound: A Dual-Mechanism Anticancer Agent
This compound is a novel small molecule that functions as both a pan-sigma receptor (SR) modulator and a proteasome inhibitor.[1][2][3][4] It has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including those of pancreatic, glioblastoma, and multiple myeloma origin.[1][3] The dual mechanism of this compound suggests that it may offer synergistic benefits when combined with other anticancer agents that target complementary pathways.
Mechanism of Action: The Foundation for Synergy
This compound exerts its anticancer effects through two primary pathways:
-
Proteasome Inhibition: Like other proteasome inhibitors, this compound disrupts the ubiquitin-proteasome system, leading to the accumulation of misfolded and regulatory proteins. This triggers endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately culminating in apoptosis.[5][6][7][8][9]
-
Sigma Receptor Modulation: this compound acts as a pan-modulator of sigma receptors, which are overexpressed in many tumor types.[1][2][3] Modulation of these receptors is also linked to the induction of ER stress and apoptosis.[1][2][3][4]
The convergence of these two mechanisms on the induction of terminal UPR makes this compound a potent inducer of cancer cell death.[1][2][4]
Figure 1: Dual mechanism of action of this compound leading to apoptosis.
Comparative Analysis of Potential Synergistic Combinations
While direct experimental data on this compound combinations are not yet available, we can extrapolate potential synergies by examining studies on other proteasome inhibitors and sigma receptor modulators in glioblastoma and multiple myeloma.
Temozolomide (B1682018) (TMZ) is the standard-of-care alkylating agent for glioblastoma. Resistance to TMZ is a major clinical challenge, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). Proteasome inhibitors have been shown to sensitize glioblastoma cells to TMZ.
| Combination | Observed Synergistic Effect | Mechanism of Synergy | Reference |
| Bortezomib (B1684674) + Temozolomide | Enhanced cytotoxicity in TMZ-resistant glioblastoma cells. | Downregulation of MGMT, increased DNA double-strand breaks, and abrogation of TMZ-induced autophagy.[10][11][12][13][14] | [10][11][12][13][14] |
Hypothesized Synergy with this compound: Given its proteasome inhibitory activity, this compound is likely to exhibit synergistic effects with temozolomide in glioblastoma, potentially by overcoming MGMT-mediated resistance.
The combination of proteasome inhibitors and immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) is a cornerstone of multiple myeloma therapy.[5][15][16][17]
| Combination | Observed Synergistic Effect | Mechanism of Synergy | Reference |
| Bortezomib + Lenalidomide | Synergistic cytotoxicity in multiple myeloma cells. | Collaborative activation of the unfolded protein response (UPR) and induction of intrinsic apoptosis.[16] | [16] |
| Marizomib + Pomalidomide | Synergistic anti-myeloma activity. | Activation of caspase cascade and downregulation of the CRBN/IRF4/MYC signaling axis.[17] | [17] |
| NPI-0052 + Lenalidomide | Synergistic anti-myeloma activity in vitro and in vivo. | Activation of caspases and the BH-3 protein BIM.[15] | [15] |
Hypothesized Synergy with this compound: As a potent inducer of the UPR, this compound is highly likely to act synergistically with IMiDs such as lenalidomide in multiple myeloma, leading to enhanced apoptosis.[1][2][16]
Experimental Protocols for Assessing Synergy
To empirically validate the synergistic potential of this compound, standardized in vitro and in vivo experimental protocols are necessary.
The combination index (CI) method of Chou and Talalay is a standard for quantifying drug synergy.
Protocol:
-
Cell Plating: Seed cancer cell lines (e.g., U87 for glioblastoma, MM.1S for multiple myeloma) in 96-well plates at a density of 5,000-20,000 cells per well and incubate overnight.[18]
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., temozolomide or lenalidomide). Create serial dilutions of each drug individually and in a fixed-ratio combination.
-
Treatment: Treat cells with single agents and the drug combination at various concentrations for 48-72 hours.[19]
-
Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or XTT.[19][20][21]
-
Data Analysis: Calculate the CI using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Pan-Sigma Receptor Modulator this compound Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator this compound. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of action of proteasome inhibitors and deacetylase inhibitors and the biological basis of synergy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of inhibition of the Ubiquitin-Proteasome System and Hsp90 on growth and survival of Rhabdomyosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bortezomib abrogates temozolomide-induced autophagic flux through an ATG5 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bortezomib inhibits growth and sensitizes glioma to temozolomide (TMZ) via down-regulating the FOXM1-Survivin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bortezomib overcomes MGMT-related resistance of glioblastoma cell lines to temozolomide in a schedule-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness of bortezomib and temozolomide for eradication of recurrent human glioblastoma cells, resistant to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sequential bortezomib and temozolomide treatment promotes immunological responses in glioblastoma patients with positive clinical outcomes: A phase 1B study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of novel proteasome inhibitor NPI-0052 and lenalidomide trigger in vitro and in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Synergistic Anti-Myeloma Activity of the Proteasome Inhibitor Marizomib and the IMiD® Immunomodulatory Drug Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. mdpi.com [mdpi.com]
- 20. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Ambiguity of RC-106: A Guide to Proper Laboratory Disposal
For researchers, scientists, and drug development professionals, the proper identification and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. The designation "RC-106" presents an ambiguity, as it can refer to at least two distinct chemical entities within a research context. This guide provides comprehensive disposal procedures for both potential identities of this compound: the common buffering agent Tris Base and a novel anticancer compound.
Identifying Your "this compound"
It is crucial to first positively identify the chemical to which your "this compound" label refers.
-
This compound as Tris Base: G-Biosciences uses the catalog number this compound for Tris Base (also known as Tris(hydroxymethyl)aminomethane).[1][2] This is a common buffer used in many biological and chemical laboratories.
-
This compound as an Anticancer Agent: In recent medicinal chemistry literature, this compound refers to (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine, a compound investigated for its cytotoxic properties against cancer cell lines.[3]
The disposal protocols for these two substances differ significantly due to their distinct chemical properties and associated hazards.
Proper Disposal Procedures for this compound (Tris Base)
Tris Base is not generally classified as a hazardous substance. However, responsible disposal is still necessary to minimize environmental impact.
Step-by-Step Disposal Protocol for Tris Base:
-
Waste Collection:
-
Solid Waste: Collect solid Tris Base waste in a clearly labeled, clean, and dry container.[4] Avoid actions that generate dust.[2][4]
-
Liquid Waste (Aqueous Solutions): Pour waste Tris buffer solutions into a designated, sealable chemical waste container.[4] Do not mix with other waste streams unless compatibility is confirmed.[4]
-
-
Container Labeling:
-
Label the waste container clearly as "Waste: Tris Base" or "Waste: Tris(hydroxymethyl)aminomethane".
-
-
Storage:
-
Store the sealed waste container in a designated chemical waste storage area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.[4]
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
Under some local regulations, dilute, neutralized Tris solutions may be permissible for drain disposal with copious amounts of water. However, it is imperative to consult and strictly follow your institution's and local EHS guidelines before considering this option.[5]
-
Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Contaminated gloves, wipes, and other disposable items should be placed in a sealed bag and disposed of as solid chemical waste.[4]
-
Glassware: Thoroughly rinse contaminated glassware with an appropriate solvent (e.g., deionized water). The initial rinsate should be collected as liquid chemical waste.[4]
-
Empty Containers: Handle empty Tris Base containers as you would the chemical itself. Once thoroughly rinsed, they can often be recycled according to institutional protocols.[4]
| Data Point | Tris Base (Tris(hydroxymethyl)aminomethane) |
| Hazard Classification | Not classified as a hazardous substance or mixture. |
| Environmental Hazards | Not classified as environmentally hazardous. Substance is not considered persistent, bioaccumulative, and toxic (PBT).[6] |
| Incompatible Materials | Strong oxidizing agents, bases.[4] |
| Primary Disposal Method | Collection for licensed chemical waste disposal.[7] |
Proper Disposal Procedures for this compound (Anticancer Agent)
As a cytotoxic and piperidine-derived compound, (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine must be treated as hazardous waste.[8][9] All materials that come into contact with this substance are considered potentially contaminated and require the same level of precaution in disposal.[8]
Step-by-Step Disposal Protocol for Anticancer Agent this compound:
-
Waste Segregation and Collection:
-
At the point of generation, all waste contaminated with the anticancer agent must be segregated from other waste streams (e.g., regular trash, biohazardous waste, other chemical waste).[3][8]
-
Use dedicated, leak-proof, and puncture-resistant containers specifically designated for cytotoxic/antineoplastic waste. These are often color-coded (e.g., yellow or black) and must be clearly labeled.[8][10]
-
This includes unused or expired compounds, contaminated PPE, labware (pipette tips, tubes, etc.), and cleaning materials.[8]
-
-
Container Labeling:
-
Label the waste container as "Hazardous Waste: Cytotoxic Agent" and include the chemical name: "(E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine".
-
-
Storage:
-
Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from general laboratory traffic and incompatible materials.[9]
-
-
Disposal:
Experimental Protocol for Decontamination of Work Surfaces:
This protocol should be followed after any work involving the anticancer agent this compound.
-
Initial Cleaning: Moisten a low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the designated cytotoxic waste container.[8]
-
Rinsing: With a new wipe moistened with sterile water, rinse the surface using the same technique to remove any detergent residue. Dispose of the wipe.[8]
-
Final Decontamination: Use a new wipe moistened with 70% isopropyl alcohol to wipe the surface again. Allow the surface to air dry completely. Dispose of the wipe.[8]
| Data Point | (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl)piperidine |
| Hazard Classification | Assumed to be cytotoxic (antineoplastic) and toxic. Piperidine derivatives can be flammable, corrosive, and toxic.[8][9][11] |
| Environmental Hazards | Improper disposal can lead to environmental contamination.[12] |
| Incompatible Materials | Strong oxidizing agents.[13] |
| Primary Disposal Method | Segregation into designated cytotoxic waste containers for high-temperature incineration by a licensed hazardous waste facility.[1][8] |
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the correct disposal pathway for this compound.
Caption: Decision workflow for the proper disposal of this compound based on its chemical identity. proper disposal of this compound based on its chemical identity.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. web.uri.edu [web.uri.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. fishersci.be [fishersci.be]
- 7. gojirafc.com [gojirafc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. patientpower.info [patientpower.info]
- 13. benchchem.com [benchchem.com]
Navigating the Safe Handling of RC-106: A Comprehensive Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the novel anticancer agent RC-106 necessitates a cautious approach to its handling, grounded in the safety protocols for its core chemical structure, piperidine (B6355638). Researchers, scientists, and drug development professionals must adhere to stringent safety measures to mitigate potential risks associated with this bioactive compound. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
While a specific Safety Data Sheet for this compound is not publicly available, the chemical structure, (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine, contains a piperidine moiety. Piperidine and its derivatives are known to be hazardous, requiring careful handling.[1][2][3] Therefore, the following safety protocols are based on the known hazards of piperidine and should be considered minimal precautions when working with this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE and engineering controls, derived from safety data for piperidine.
| Control Type | Recommendation | Rationale |
| Engineering Controls | ||
| Ventilation | Work exclusively in a certified chemical fume hood. | To minimize inhalation of vapors or aerosols.[2] |
| Eyewash Station & Safety Shower | Ensure immediate and unobstructed access. | For rapid decontamination in case of accidental exposure.[2] |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Wear chemical safety goggles or a face shield. | To protect against splashes and aerosols.[1][2][3] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. Piperidine is toxic in contact with skin.[1][2] |
| Body Protection | Wear a lab coat, long pants, and closed-toe shoes. | To protect skin from accidental spills.[2] |
| Respiratory Protection | Use a respirator if working outside a fume hood is unavoidable. | To prevent inhalation, as piperidine can be fatal if inhaled.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount to ensure safety during the handling of this compound.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The chemical fume hood should be operational and certified. All required equipment and reagents should be placed inside the fume hood.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the chemical fume hood to contain any dust or vapors.
-
Experimental Use: Keep containers of this compound tightly sealed when not in use. Avoid direct contact with the substance. Use appropriate tools for transfer and handling.
-
Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable solvent and cleaning procedure.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid and liquid waste containing this compound must be segregated into clearly labeled, dedicated hazardous waste containers.[4]
-
Containerization: Use chemically compatible, leak-proof containers for waste. Ensure containers are kept closed except when adding waste.
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed and certified environmental waste management company.[4][5] Never dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety measures, researchers can mitigate the potential hazards associated with handling the novel compound this compound, fostering a secure and productive research environment. Continuous vigilance and adherence to established safety protocols are the cornerstones of responsible chemical handling in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
